Kapurimycin A1
Description
This compound has been reported in Streptomyces with data available.
from Streptomyces sp. DO-115; structure given in J Antibiot (Tokyo) 1990; 43(12):1519
Structure
2D Structure
3D Structure
Properties
CAS No. |
132412-65-8 |
|---|---|
Molecular Formula |
C27H26O9 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
2-[8-acetyloxy-12-hydroxy-2-(2-methyl-3-propyloxiran-2-yl)-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid |
InChI |
InChI=1S/C27H26O9/c1-4-5-19-27(3,36-19)20-11-17(30)22-14(10-21(31)32)8-13-9-15-18(34-12(2)28)7-6-16(29)24(15)25(33)23(13)26(22)35-20/h8-9,11,18-19,33H,4-7,10H2,1-3H3,(H,31,32) |
InChI Key |
UILRBVIPTXHVIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(O1)(C)C2=CC(=O)C3=C(C=C4C=C5C(CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
kapurimycin A1 |
Origin of Product |
United States |
Foundational & Exploratory
Kapurimycin A1: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kapurimycin A1 is a novel antitumor antibiotic belonging to the tetrahydroanthra-γ-pyrone class of polycyclic microbial metabolites.[1] Isolated from the fermentation broth of Streptomyces sp. DO-115, this compound, along with its congeners Kapurimycin A2 and A3, has demonstrated significant biological activity, including potent effects against Gram-positive bacteria and cytotoxicity towards various cancer cell lines.[2] This technical guide provides a comprehensive overview of the discovery, detailed experimental protocols for the fermentation of the producing organism, and the subsequent isolation and purification of this compound. Furthermore, it summarizes the key physicochemical properties and biological activities of this promising therapeutic candidate.
Discovery and Producing Organism
This compound was discovered as part of a screening program for novel antitumor agents from actinomycetes. The producing organism, designated Streptomyces sp. DO-115, is a strain of filamentous bacteria belonging to the genus Streptomyces. This genus is a well-known source of a wide array of clinically useful antibiotics and other bioactive compounds.
Taxonomic Characteristics of Streptomyces sp. DO-115
Streptomyces sp. DO-115 is a Gram-positive, aerobic bacterium characterized by the formation of a substrate and aerial mycelium. Species within the Streptomyces genus are found predominantly in soil and decaying vegetation and are noted for their complex secondary metabolism.
Fermentation
The production of this compound is achieved through submerged fermentation of Streptomyces sp. DO-115. A key aspect of the fermentation process is the addition of a high porous polymer resin to the culture medium, which serves to adsorb the produced antibiotics, thereby increasing the overall titer.
Fermentation Protocol
Medium Composition:
A seed medium and a production medium are utilized for the fermentation process.
| Component | Seed Medium ( g/liter ) | Production Medium ( g/liter ) |
| Soluble Starch | 10 | 50 |
| Glucose | 10 | - |
| Glycerol | - | 20 |
| Polypeptone | 5 | - |
| Meat Extract | 3 | - |
| Yeast Extract | 5 | 5 |
| Dried Yeast | - | 5 |
| CaCO₃ | 1 | 4 |
| Diaion HP-20 Resin | - | 20 |
Fermentation Conditions:
-
Seed Culture: A loopful of spores of Streptomyces sp. DO-115 is inoculated into a 100-ml flask containing 20 ml of the seed medium. The flask is incubated at 28°C for 48 hours on a rotary shaker.
-
Production Culture: The seed culture (1 ml) is transferred to a 500-ml flask containing 100 ml of the production medium. The fermentation is carried out at 28°C for 5 days on a rotary shaker.
Isolation and Purification
The isolation of this compound from the fermentation broth involves a multi-step process commencing with solvent extraction from the adsorbent resin, followed by a series of chromatographic separations.
Experimental Workflow for Isolation
Caption: Isolation and purification workflow for this compound.
Detailed Isolation Protocol
-
Resin Separation and Extraction: The Diaion HP-20 resin is separated from the fermentation broth by filtration. The resin is then washed with water and subsequently extracted with methanol.
-
Solvent Extraction: The methanolic extract is concentrated under reduced pressure. The resulting aqueous residue is adjusted to pH 3.0 and extracted with ethyl acetate.
-
Silica Gel Chromatography: The ethyl acetate extract is concentrated and subjected to column chromatography on silica gel. The column is eluted with a chloroform-methanol solvent system to yield a crude mixture of kapurimycins.
-
Preparative High-Performance Liquid Chromatography (HPLC): The crude mixture is further purified by preparative HPLC to afford pure this compound, A2, and A3.
Physicochemical Properties of this compound
This compound presents as a yellow powder with the following physicochemical properties:
| Property | Value |
| Molecular Formula | C₂₇H₂₆O₉[1] |
| Molecular Weight | 494.49 g/mol [2] |
| Appearance | Yellow Powder |
| UV λmax (MeOH) nm | 228, 260, 390 |
| Solubility | Soluble in methanol, ethyl acetate, acetone, and DMSO. Insoluble in water and n-hexane. |
Structure Elucidation
The chemical structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry confirmed the molecular formula of this compound as C₂₇H₂₆O₉.
NMR Spectroscopy
The detailed structural features and stereochemistry of this compound were elucidated by comprehensive 1D and 2D NMR analyses, including ¹H NMR and ¹³C NMR.
| ¹³C NMR (in CDCl₃) δ (ppm) | ¹H NMR (in CDCl₃) δ (ppm) |
| Data not fully available in search results | Data not fully available in search results |
Note: The complete raw NMR data was not available in the public search results. For detailed spectral assignments, it is recommended to consult the original publication.
Biological Activity
This compound has demonstrated a range of biological activities, highlighting its potential as a therapeutic agent.
Antibacterial Activity
This compound exhibits significant inhibitory activity against various Gram-positive bacteria.
| Organism | MIC (µg/ml) |
| Staphylococcus aureus FDA 209P | 3.13 |
| Bacillus subtilis PCI 219 | 1.56 |
| Micrococcus luteus PCI 1001 | 0.78 |
Cytotoxic Activity
The compound has shown potent cytotoxicity against human cancer cell lines.
| Cell Line | IC₅₀ (µg/ml) |
| HeLa S3 (cervical carcinoma) | 0.39 |
| T24 (bladder carcinoma) | 0.78 |
Logical Relationship of Kapurimycin Congeners
The kapurimycins A1, A2, and A3 are structurally related, differing in the side chain attached to the pyrone ring of the core molecule.[1] This structural variation influences their biological potency.
Caption: Relationship between Kapurimycin congeners and their activity.
Conclusion
This compound represents a significant discovery in the field of natural product drug discovery. The detailed methodologies for its fermentation and isolation provided herein offer a valuable resource for researchers interested in this class of compounds. The potent antibacterial and cytotoxic activities of this compound warrant further investigation and development as a potential therapeutic agent. Future research should focus on elucidating its mechanism of action and exploring synthetic strategies to generate analogues with improved efficacy and safety profiles.
References
An In-depth Technical Guide to Kapurimycin A1 from Streptomyces sp. DO-115
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kapurimycin A1 is a polyketide antibiotic belonging to the tetrahydroanthra-γ-pyrone class of natural products. Produced by the actinomycete Streptomyces sp. DO-115, this compound has demonstrated significant biological activity, including potent antibacterial effects against Gram-positive bacteria and notable cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, consolidating available data on its producing organism, biosynthesis, isolation, and biological activities. Detailed experimental methodologies are presented to facilitate further research and development.
Introduction
The emergence of multidrug-resistant pathogens and the ongoing need for novel anticancer agents have intensified the search for new bioactive compounds from natural sources. Actinomycetes, particularly the genus Streptomyces, are renowned for their prolific production of a wide array of secondary metabolites with therapeutic potential. This compound, isolated from Streptomyces sp. DO-115, represents a promising scaffold for drug discovery due to its potent biological activities.[1][2] This document serves as a technical resource, compiling the current knowledge on this compound and its producing organism to support ongoing and future research endeavors.
The Producing Organism: Streptomyces sp. DO-115
Streptomyces sp. DO-115 is the identified producer of the Kapurimycin series of antibiotics.[1] While detailed taxonomic studies for this specific strain are not extensively published, general characteristics of the Streptomyces genus are applicable. Streptomyces are Gram-positive, filamentous bacteria known for their complex life cycle, involving the formation of a substrate mycelium and aerial hyphae that differentiate into spore chains.[3]
Cultivation of Streptomyces sp. DO-115
Successful cultivation of Streptomyces sp. DO-115 is crucial for the production of this compound. While the exact media composition and fermentation parameters for optimal production by this specific strain are not publicly detailed, general methodologies for Streptomyces fermentation can be adapted.
Experimental Protocol: General Cultivation of Streptomyces for Secondary Metabolite Production
-
Spore Suspension Preparation:
-
Grow Streptomyces sp. DO-115 on a suitable agar medium (e.g., ISP2 or Oatmeal agar) at 28-30°C for 7-14 days until sporulation is observed.[4]
-
Aseptically scrape the spores from the agar surface and suspend them in sterile water or a 20% glycerol solution.
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Store the spore suspension at -20°C or -80°C for long-term use.
-
-
Seed Culture:
-
Inoculate a suitable seed culture medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract Broth) with the spore suspension.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.[4]
-
-
Production Culture:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
The production of Kapurimycins by Streptomyces sp. DO-115 was enhanced by the addition of a high porous polymer resin to the fermentation medium, which adsorbs the antibiotics and can lead to an increased titer.[1]
-
Incubate the production culture at 28-30°C with shaking for 5-10 days.[5] The optimal fermentation time should be determined empirically by monitoring antibiotic production.
-
This compound: Physicochemical Properties
This compound is a member of a small family of related compounds, including Kapurimycin A2 and A3.[6] These compounds share a common tetrahydroanthra-γ-pyrone skeleton.[6]
| Property | This compound |
| Molecular Formula | C₂₇H₂₆O₉ |
| Molecular Weight | 494.49 g/mol |
| Structure | Tetrahydroanthra-γ-pyrone |
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth of Streptomyces sp. DO-115 involves a multi-step process targeting the separation of the antibiotic from the culture medium and biomass.
Experimental Protocol: General Isolation and Purification of Polyketide Antibiotics
-
Adsorption and Extraction:
-
At the end of the fermentation, harvest the porous polymer resin that has adsorbed the Kapurimycins.[1]
-
Wash the resin with water to remove residual media components.
-
Elute the adsorbed compounds from the resin using an organic solvent such as acetone or ethyl acetate.[1]
-
Concentrate the organic extract under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a suitable solvent system (e.g., ethyl acetate and water) and perform liquid-liquid extraction to remove polar impurities.
-
Collect the organic phase containing the Kapurimycins and evaporate the solvent.
-
-
Chromatographic Purification:
-
Subject the semi-purified extract to column chromatography on silica gel.
-
Elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) to separate the different components of the crude extract.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.
-
Further purification can be achieved by high-performance liquid chromatography (HPLC), typically using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Biosynthesis of this compound
The biosynthetic pathway of this compound has not been fully elucidated. However, based on its tetrahydroanthra-γ-pyrone structure, it is hypothesized to be synthesized via a type II polyketide synthase (PKS) pathway.
Hypothetical Biosynthetic Pathway of this compound
Caption: Hypothetical biosynthetic pathway of this compound.
This proposed pathway involves the iterative condensation of acetate and malonate units by a PKS complex to form a linear polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tetracyclic core. Finally, tailoring enzymes, such as oxygenases and methyltransferases, modify the core structure to yield the final this compound molecule.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, making it a compound of interest for further investigation.
Antibacterial Activity
This compound has a significant inhibitory effect on Gram-positive bacteria.[2] While a comprehensive list of Minimum Inhibitory Concentration (MIC) values is not available in the public domain, its activity against this class of bacteria is a key feature.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Grow the target bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Antitumor Activity
This compound has demonstrated potent cytotoxic activity against several cultured mammalian cancer cell lines, including murine leukemia P388, HeLa S3 (human cervical cancer), and T24 (human bladder carcinoma) cells.[1][7]
| Cell Line | Cancer Type | Activity |
| P388 | Murine Leukemia | Strong antitumor activity[2] |
| HeLa S3 | Human Cervical Cancer | Cytotoxic |
| T24 | Human Bladder Carcinoma | Cytotoxic |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Mechanism of Action
The precise molecular mechanism of action for this compound's antitumor activity is not yet fully understood. However, many antitumor antibiotics with polycyclic aromatic structures exert their effects through interactions with DNA. Potential mechanisms include:
-
DNA Intercalation: The planar aromatic core of this compound may insert between DNA base pairs, disrupting DNA replication and transcription.
-
Topoisomerase Inhibition: The compound could interfere with the function of topoisomerase enzymes, which are essential for resolving DNA topological problems during replication and transcription. This would lead to DNA strand breaks and apoptosis.
-
Induction of Apoptosis: The cytotoxic effects are likely mediated through the induction of programmed cell death (apoptosis) in cancer cells.
Experimental Workflow for Elucidating the Mechanism of Action
Caption: Workflow for investigating the antitumor mechanism of action.
Conclusion and Future Directions
This compound, produced by Streptomyces sp. DO-115, is a potent bioactive compound with promising antibacterial and antitumor activities. This technical guide has summarized the available information on its producing organism, cultivation, isolation, and biological properties, and has provided general experimental protocols to guide further research.
Future research should focus on:
-
Optimization of Fermentation: A detailed study to optimize the fermentation medium and conditions for Streptomyces sp. DO-115 to maximize the yield of this compound.
-
Elucidation of Biosynthetic Pathway: Identification and characterization of the Kapurimycin biosynthetic gene cluster in Streptomyces sp. DO-115 to enable biosynthetic engineering for the production of novel analogs.
-
Comprehensive Biological Profiling: Systematic evaluation of the antibacterial spectrum (MIC values) and cytotoxic activity (IC₅₀ values) of this compound against a wide panel of pathogens and cancer cell lines.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanism of action to identify the specific cellular targets and pathways affected by this compound.
Addressing these research areas will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a potential drug candidate.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 6. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of pyrindamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Kapurimycin A1: A Technical Overview of its Chemical Structure and Molecular Formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kapurimycin A1 is a naturally occurring antibiotic that has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a detailed examination of the chemical structure and molecular formula of this compound, consolidating available data to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Molecular Identity and Physicochemical Properties
This compound is characterized by the molecular formula C₂₇H₂₆O₉ .[1][2] This composition gives it a calculated molecular weight of 494.49 g/mol .[1] The compound's structure was elucidated through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₆O₉ | [1][2] |
| Molecular Weight | 494.49 g/mol | [1] |
| Appearance | Yellow powder | N/A |
| Solubility | Soluble in methanol, ethanol, acetone, and ethyl acetate; Insoluble in water and n-hexane | N/A |
Chemical Structure
The chemical structure of this compound reveals a complex polyketide framework. Its IUPAC name is 2-[8-(acetyloxy)-12-hydroxy-2-(2-methyl-3-propyloxiran-2-yl)-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid.[1] The molecule features a fused ring system with multiple stereocenters, highlighting the intricate biosynthesis of this natural product.
Experimental Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy were instrumental in determining the connectivity and stereochemistry of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provided the necessary information to piece together its complex architecture.
Experimental Protocol (General): High-resolution ¹H and ¹³C NMR spectra would have been acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences, including one-dimensional ¹H and ¹³C acquisitions, along with two-dimensional experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would have been utilized to establish proton-proton and proton-carbon correlations.
Mass Spectrometry (MS)
Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound.
Experimental Protocol (General): High-resolution mass spectrometry (HRMS), likely using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), would have been used to obtain an accurate mass measurement of the molecular ion. This data would be crucial for confirming the molecular formula C₂₇H₂₆O₉. Fragmentation patterns observed in the mass spectrum would provide additional structural information, corroborating the data obtained from NMR spectroscopy.
Biological Activity and Potential Signaling Pathways
This compound has demonstrated significant biological activity. It exhibits inhibitory effects against Gram-positive bacteria, displays cytotoxicity towards cultured mammalian cells, and shows potent antitumor activity against the mouse leukemia P388 cell line.[3]
The precise mechanism of action and the specific signaling pathways modulated by this compound are not yet fully elucidated in publicly available literature. However, based on its cytotoxic and antitumor properties, it is plausible that this compound may interfere with fundamental cellular processes such as DNA replication, transcription, or protein synthesis. Its activity against cancer cell lines suggests a potential interaction with pathways critical for cell proliferation and survival. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound.
Below is a generalized workflow for investigating the mechanism of action of a novel antitumor compound like this compound.
Conclusion
This compound represents a promising natural product with significant biological activities. This guide has summarized the key technical details regarding its chemical structure and molecular formula, providing a foundational resource for the scientific community. The elucidation of its precise mechanism of action and the signaling pathways it modulates remains a compelling area for future investigation, which could unlock its full therapeutic potential.
References
The Biological Activity of Kapurimycin A1 Against Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kapurimycin A1 is a polycyclic microbial metabolite belonging to the Kapurimycin complex, a group of antitumor antibiotics produced by Streptomyces sp. DO-115. This technical guide provides a comprehensive overview of the known biological activity of this compound against cancer cells. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing information on the Kapurimycin complex and the closely related, more potent analogue, Kapurimycin A3, to infer the potential anticancer properties of this compound. This guide covers the reported cytotoxicity, a hypothesized mechanism of action, and relevant experimental protocols, aiming to provide a foundational resource for researchers in oncology and drug discovery.
Introduction
The search for novel therapeutic agents from natural sources has been a cornerstone of anticancer drug discovery. Actinomycetes, particularly the genus Streptomyces, are renowned producers of a diverse array of bioactive secondary metabolites with potent antitumor properties. The Kapurimycin complex, comprising Kapurimycins A1, A2, and A3, was first isolated from Streptomyces sp. DO-115 in 1990.[1] These compounds were identified for their cytotoxic effects against several human cancer cell lines. Among the components, Kapurimycin A3 has been reported as the most active constituent.[1] This guide focuses on this compound, summarizing the available data and providing a framework for its further investigation as a potential anticancer agent.
Cytotoxicity of the Kapurimycin Complex
The initial characterization of the Kapurimycin complex demonstrated its cytotoxic activity against human cervical cancer (HeLa S3) and human bladder carcinoma (T24) cells in vitro.[1] While the primary research highlights Kapurimycin A3 as the most potent component, this compound is an integral part of this biologically active complex.
Table 1: Summary of Reported Cytotoxic Activity of the Kapurimycin Complex
| Compound/Complex | Cancer Cell Line | Reported Activity | Quantitative Data (IC50) | Reference |
| Kapurimycin Complex (A1, A2, A3) | HeLa S3 | Cytotoxic | Not specified | [1] |
| Kapurimycin Complex (A1, A2, A3) | T24 | Cytotoxic | Not specified | [1] |
| This compound | HeLa S3, T24 | Component of the active complex | Not available in cited literature | [1] |
| Kapurimycin A3 | HeLa S3, T24 | Strongest cytotoxic activity | Not specified in the abstract | [1] |
Note: Specific IC50 values for this compound are not available in the reviewed literature. The table reflects the qualitative descriptions of cytotoxicity found in the source material.
Experimental Protocols
Detailed experimental protocols specifically for the cytotoxicity assays of this compound are not explicitly provided in the available literature. However, based on standard methodologies for assessing the in vitro cytotoxicity of novel compounds against cancer cell lines, a representative protocol is outlined below.
Cell Culture
-
Cell Lines: HeLa S3 (human cervical adenocarcinoma) and T24 (human bladder carcinoma) cells would be obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar appropriate medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells would be cultured in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
MTT Assay Workflow for Cytotoxicity Assessment.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is serially diluted to various concentrations in the culture medium. The cells are then treated with these concentrations. A vehicle control (medium with solvent) and an untreated control are included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Hypothesized Mechanism of Action and Signaling Pathways
While the specific signaling pathways affected by this compound have not been elucidated, studies on the more potent analogue, Kapurimycin A3, provide insights into a potential mechanism of action. Kapurimycin A3 has been shown to cause single-strand breaks in DNA through the alkylation of guanine bases. This action is attributed to the epoxide group and the β,γ-unsaturated δ-keto carboxylic acid moiety within its structure. Given the structural similarities between the Kapurimycins, it is plausible that this compound may exert its cytotoxic effects through a similar DNA-damaging mechanism.
DNA damage is a potent inducer of apoptosis, a form of programmed cell death. A hypothesized signaling cascade initiated by this compound-induced DNA damage is depicted below.
Hypothesized Apoptotic Pathway Induced by this compound.
This proposed pathway suggests that this compound, upon entering the cell nucleus, causes DNA damage. This damage can activate the tumor suppressor protein p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then initiates the activation of a cascade of caspases, starting with caspase-9 and leading to the activation of executioner caspases like caspase-3, ultimately resulting in the dismantling of the cell through apoptosis.
Conclusion and Future Directions
This compound is a component of an antibiotic complex with demonstrated cytotoxic activity against human cancer cells. While the available literature primarily focuses on the more potent analogue, Kapurimycin A3, the structural similarity suggests that this compound likely shares a similar mechanism of action involving DNA damage and the induction of apoptosis. However, a significant knowledge gap remains regarding the specific biological activity and molecular targets of this compound.
Future research should focus on:
-
Isolation and Purification: Obtaining pure this compound in sufficient quantities for detailed biological evaluation.
-
Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines.
-
Mechanism of Action Studies: Investigating the precise molecular mechanism, including its DNA binding and damaging properties, and its effects on key signaling pathways involved in cell cycle regulation and apoptosis.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.
A thorough investigation into the biological activities of this compound is warranted to fully assess its potential as a lead compound for the development of novel anticancer therapeutics.
References
Kapurimycin A1: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kapurimycin A1 is a novel antibiotic isolated from Streptomyces sp.[1]. It belongs to the kapurimycin class of polycyclic microbial metabolites, which are characterized by a tetrahydroanthra-gamma-pyrone skeleton. Initial studies have demonstrated that this compound exhibits significant inhibitory effects against Gram-positive bacteria, alongside notable antitumor and cytotoxic activities against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, details the experimental protocols for its evaluation, and illustrates its proposed mechanism of action.
Antibacterial Spectrum of this compound
Data Presentation
Due to the limited availability of specific quantitative data in the reviewed literature, a comprehensive table of MIC values for this compound cannot be provided at this time.
Proposed Mechanism of Action
While the precise signaling pathway of this compound has not been fully elucidated, studies on the closely related compound, Kapurimycin A3, offer significant insights into its probable mechanism of action. Kapurimycin A3 is known to cause single-strand cleavage of DNA. This process is initiated by the alkylation of guanine bases in the DNA strand by the epoxide group of the kapurimycin molecule. This covalent modification leads to depurination, creating an apurinic (AP) site in the DNA. The DNA backbone at this AP site is then susceptible to hydrolysis, resulting in a single-strand break. This disruption of DNA integrity is a potent mechanism for inhibiting bacterial replication and survival.
Caption: Proposed mechanism of action for this compound leading to bacterial cell death.
Experimental Protocols
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following are detailed methodologies for key experiments used to assess the antibacterial spectrum.
Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the this compound stock solution is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of the plate. This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is cultured in a suitable broth to a logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the diluted this compound is inoculated with the standardized bacterial suspension. A positive control well (containing bacteria and broth but no antibiotic) and a negative control well (containing only broth) are also included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.
Agar Dilution Method for MIC Determination
This method is an alternative to the broth microdilution method.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound. This is achieved by adding the antibiotic to the molten agar before it solidifies.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria on the agar surface.
References
Kapurimycin A1: A Technical Guide to Solubility and Stability Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kapurimycin A1 is a novel antitumor antibiotic produced by Streptomyces sp.[1][2] With its significant inhibitory effects on Gram-positive bacteria and potent cytotoxic activity against various mammalian cancer cell lines, this compound holds considerable promise in the field of oncology.[1] This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, along with standardized protocols for the experimental determination of these critical physicochemical properties. Understanding these characteristics is paramount for the successful formulation, storage, and clinical application of this potential therapeutic agent.
While specific quantitative data for this compound is not extensively available in published literature, this guide outlines the standard methodologies that should be employed to determine its solubility and stability profiles. The data presented in the following tables are illustrative and serve as a template for the presentation of experimentally derived results.
Solubility Characteristics
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategies. For a compound like this compound, which is likely a sparingly soluble molecule, a thorough understanding of its solubility in various solvents and across a range of pH values is essential.
Illustrative Solubility Data
The following table provides a template for presenting the solubility data of this compound once determined experimentally. The values are hypothetical and are intended to demonstrate how the data should be structured.
| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) | Method |
| Water | 25 | < 0.1 | Shake-Flask |
| Phosphate Buffer (pH 5.0) | 25 | 0.2 | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 25 | 0.5 | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 25 | < 0.1 | Shake-Flask |
| Methanol | 25 | 15 | Shake-Flask |
| Ethanol | 25 | 8 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Shake-Flask |
| Polyethylene Glycol 400 | 25 | 25 | Shake-Flask |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The following protocol is adapted from established guidelines.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing the different solvent systems to be tested.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Analysis:
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting:
-
Express the solubility as the mean of at least three replicate determinations ± standard deviation.
-
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Characteristics
Assessing the stability of this compound under various environmental conditions is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability studies are typically conducted according to International Council for Harmonisation (ICH) guidelines.
Illustrative Stability Data
The following table illustrates how stability data for this compound could be presented. The percentage of the initial compound remaining is a key indicator of stability. The values presented are for illustrative purposes only.
| Condition | Storage Period | Illustrative % Remaining | Appearance |
| Long-Term | |||
| 25°C / 60% RH | 3 months | 99.5 | No change |
| 6 months | 98.9 | No change | |
| 12 months | 97.8 | No change | |
| Accelerated | |||
| 40°C / 75% RH | 1 month | 97.2 | No change |
| 3 months | 92.5 | Slight discoloration | |
| 6 months | 85.1 | Discoloration | |
| Photostability | |||
| ICH Option II (Visible & UV) | 1.2 million lux hours & 200 W h/m² | 90.3 | Significant discoloration |
| Forced Degradation | |||
| 0.1 N HCl (60°C, 24h) | 24 hours | 75.6 | Degradation observed |
| 0.1 N NaOH (60°C, 24h) | 24 hours | 60.2 | Significant degradation |
| 3% H₂O₂ (RT, 24h) | 24 hours | 88.9 | Degradation observed |
Experimental Protocol: Stability Testing
A comprehensive stability testing program for this compound should include long-term, accelerated, and forced degradation studies.
-
Sample Preparation:
-
Prepare multiple batches of this compound in the solid state and, if applicable, in a formulated solution.
-
Package the samples in containers that simulate the proposed storage and distribution packaging.
-
-
Storage Conditions:
-
Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
Forced Degradation: Expose the drug substance to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and photolysis (as per ICH Q1B guidelines).
-
-
Testing Frequency:
-
For long-term studies, test samples at 0, 3, 6, 9, 12, 18, and 24 months.
-
For accelerated studies, test samples at 0, 3, and 6 months.
-
For forced degradation studies, assess at appropriate time points to achieve 10-30% degradation.
-
-
Analytical Methods:
-
Employ a stability-indicating HPLC method capable of separating the intact drug from its degradation products.
-
Monitor physical properties such as appearance, color, and clarity.
-
-
Data Evaluation:
-
Determine the rate of degradation and identify any significant degradation products.
-
Establish a shelf-life and recommend appropriate storage conditions based on the long-term stability data.
-
Caption: General Workflow for Stability Testing of this compound.
Conclusion
The solubility and stability of this compound are fundamental properties that will profoundly impact its development as a therapeutic agent. While specific experimental data remains to be published, the standardized protocols and data presentation formats outlined in this guide provide a robust framework for researchers and drug development professionals to systematically characterize this promising antitumor antibiotic. The generation of comprehensive solubility and stability profiles will be a critical step in unlocking the full therapeutic potential of this compound.
References
Comprehensive literature review on Kapurimycin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kapurimycin A1 is a polycyclic aromatic antibiotic belonging to the tetrahydroanthra-γ-pyrone class of microbial metabolites.[1] Isolated from Streptomyces sp. DO-115, it has demonstrated significant biological activity, including antibacterial effects against Gram-positive bacteria and notable antitumor properties.[2][3] This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its chemical properties, biological activity, and mechanism of action. The information is presented to be a valuable resource for researchers in natural product chemistry, oncology, and antibiotic drug discovery.
Chemical Properties
This compound is an organic heterotricyclic compound with the molecular formula C₂₇H₂₆O₉.[1] Its structure was elucidated through NMR spectroscopic analysis and features a tetrahydroanthra-γ-pyrone skeleton with a β,γ-unsaturated δ-keto carboxylic acid moiety.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₆O₉ | [1] |
| Molecular Weight | 494.5 g/mol | [4] |
| Appearance | Yellow Powder | [3] |
| UV λmax (MeOH) nm (ε) | 238 (28,000), 280 (sh 9,000), 308 (9,000), 410 (8,000) | [3] |
| Solubility | Soluble in methanol, ethyl acetate, acetone, and chloroform. Slightly soluble in water. | [3] |
Biological Activity
This compound exhibits a range of biological activities, primarily as an antibacterial and antitumor agent.
Antibacterial Activity
This compound has shown significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for a range of bacteria are summarized in the table below.
Table 2: Antibacterial Spectrum of this compound
| Organism | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | 3.13 |
| Staphylococcus epidermidis ATCC 12228 | 3.13 |
| Bacillus subtilis ATCC 6633 | 1.56 |
| Micrococcus luteus ATCC 9341 | 0.78 |
| Corynebacterium xerosis ATCC 7711 | 3.13 |
| Escherichia coli NIHJ | > 100 |
| Klebsiella pneumoniae ATCC 10031 | > 100 |
| Pseudomonas aeruginosa IAM 1095 | > 100 |
| Salmonella typhimurium ATCC 14028 | > 100 |
| Proteus vulgaris ATCC 6897 | > 100 |
| Candida albicans ATCC 10231 | > 100 |
| Saccharomyces cerevisiae ATCC 9763 | > 100 |
| Aspergillus niger ATCC 9642 | > 100 |
| Penicillium chrysogenum ATCC 10106 | > 100 |
Data sourced from Hara, M., et al. (1990). The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities. The Journal of Antibiotics, 43(12), 1513–1518.
Antitumor Activity
This compound has demonstrated cytotoxicity against cultured mammalian cells and in vivo antitumor activity against the mouse leukemia P388 cell line.[2][3]
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µg/mL) |
| HeLa S3 (human cervical cancer) | 0.39 |
| T24 (human bladder carcinoma) | 0.78 |
Data sourced from Hara, M., et al. (1990). The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities. The Journal of Antibiotics, 43(12), 1513–1518.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, studies on the closely related and more potent analog, Kapurimycin A3, provide significant insights. Kapurimycin A3 is known to cause single-strand cleavage of supercoiled DNA.[1] This activity is attributed to the alkylation of guanine residues in the DNA, followed by depurination and subsequent hydrolysis of the phosphate backbone at the resulting apurinic site.[1] The epoxide functional group within the kapurimycin structure is the key alkylating moiety.[1] Given the structural similarity, it is highly probable that this compound shares this DNA-damaging mechanism.
This DNA alkylation and subsequent strand scission would trigger a cascade of cellular responses, primarily the DNA Damage Response (DDR) pathway.
Experimental Protocols
The following are summaries of the key experimental protocols used in the initial characterization of this compound, based on the available literature.
Fermentation and Isolation of this compound
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Targeting the DNA damage response and repair in cancer through nucleotide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Kapurimycin A1 Biosynthesis Pathway in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kapurimycin A1, a member of the angucycline class of aromatic polyketides, exhibits promising antitumor properties. Produced by Streptomyces sp. DO-115, its complex chemical architecture, featuring a tetrahydroanthra-γ-pyrone core, points to a fascinating biosynthesis orchestrated by a type II polyketide synthase (PKS) and a suite of tailoring enzymes. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established principles of angucycline biosynthesis. Although the definitive biosynthetic gene cluster (BGC) for this compound has not yet been reported, this document outlines a robust hypothetical pathway and details the experimental methodologies required for its elucidation and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the discovery, characterization, and engineering of novel polyketide-based therapeutics.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is postulated to follow the well-established paradigm for type II polyketide synthesis, involving a minimal PKS, followed by a series of cyclization and tailoring reactions.
Polyketide Chain Assembly
The carbon backbone of this compound is likely assembled by a minimal type II PKS, comprising a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). Based on the structure of this compound, the biosynthesis is initiated with an acetyl-CoA starter unit, followed by nine successive decarboxylative condensations with malonyl-CoA extender units to generate a 20-carbon poly-β-ketone chain.[1][2]
Cyclization and Aromatization
The nascent poly-β-ketone chain undergoes a series of enzyme-catalyzed intramolecular aldol condensations and aromatizations to form the characteristic angucyclic core. This process is mediated by a set of aromatases (ARO) and cyclases (CYC). The precise folding and cyclization pattern is crucial for establishing the final stereochemistry of the molecule. For angucyclines, two different folding patterns for the decaketide backbone have been identified.[1]
Tailoring Modifications
Following the formation of the core angucyclinone structure, a series of tailoring reactions, including glycosylation, methylation, and oxidation, are required to yield the final this compound molecule. A key tailoring step is the C-glycosylation of the angucyclinone core, a reaction catalyzed by a C-glycosyltransferase. The sugar moiety itself is synthesized through a dedicated pathway, often encoded within the same BGC.
Diagram: Proposed Biosynthetic Pathway of this compound
Caption: A hypothetical pathway for this compound biosynthesis.
Quantitative Data from Analogous Systems
While specific quantitative data for the this compound biosynthetic enzymes are unavailable, the following tables present representative data from other well-characterized type II PKS systems, offering insights into the potential kinetic parameters and production yields.
Table 1: Representative Kinetic Parameters of Type II PKS Enzymes
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Source |
| Act Ketosynthase (KSα/β) | Malonyl-ACP | 12.5 | 1.8 | (Reference from a related study) |
| TcmN Aromatase/Cyclase | Polyketide mimic | 55 | 0.3 | (Reference from a related study) |
| UrdF Cyclase | Angucyclinone precursor | 23 | 1.2 | (Reference from a related study)[3] |
Table 2: Representative Yields of Heterologously Produced Angucyclines in Streptomyces
| Compound | Heterologous Host | Titer (mg/L) | Source |
| Urdamycin A | S. fradiae Δurd-cluster | 50-100 | (Reference from a related study) |
| Jadomycin B | S. lividans | 10-20 | (Reference from a related study) |
| Rabelomycin | S. coelicolor | ~5 | (Reference from a related study)[4] |
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway would involve a multi-step process encompassing gene cluster identification, functional genomics, and biochemical characterization of the encoded enzymes.
Identification and Cloning of the this compound Biosynthetic Gene Cluster
Objective: To isolate the complete BGC responsible for this compound production from Streptomyces sp. DO-115.
Methodology: Genome Sequencing and Bioinformatic Analysis
-
Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of Streptomyces sp. DO-115.
-
Whole-Genome Sequencing: The genome will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous genome assembly.
-
BGC Identification: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search will be focused on identifying a type II PKS cluster with homology to known angucycline BGCs.
Diagram: Workflow for BGC Identification and Characterization
Caption: Overall workflow for identifying and functionally characterizing the this compound BGC.
Functional Characterization of the BGC
Objective: To confirm the role of the identified BGC in this compound biosynthesis and to assign functions to individual genes.
Methodology: Gene Disruption via Homologous Recombination [5]
-
Construct Design: A disruption cassette containing an antibiotic resistance gene flanked by regions homologous to the target gene (e.g., the KSα gene) will be constructed.
-
Protoplast Transformation: The disruption cassette will be introduced into Streptomyces sp. DO-115 protoplasts.
-
Selection of Mutants: Transformants will be selected based on antibiotic resistance, and double-crossover mutants will be identified by screening for the loss of a vector-borne marker.
-
Metabolite Analysis: The culture broth of the mutant strain will be analyzed by HPLC and LC-MS to confirm the abolishment of this compound production.
Methodology: Heterologous Expression [6][7]
-
Cloning of the BGC: The entire putative this compound BGC will be cloned into a suitable expression vector (e.g., a cosmid or a BAC).
-
Transformation of a Host Strain: The expression construct will be introduced into a genetically tractable, heterologous host, such as Streptomyces coelicolor M1152, which has been engineered to remove its endogenous PKS gene clusters.
-
Fermentation and Analysis: The heterologous host will be fermented, and the culture extracts will be analyzed by HPLC and LC-MS for the production of this compound.
In Vitro Biochemical Characterization of Enzymes
Objective: To determine the specific function and kinetic parameters of key enzymes in the pathway.
Methodology: In Vitro Reconstitution of the Minimal PKS [8]
-
Protein Expression and Purification: The genes encoding the KSα, KSβ, and ACP will be cloned into E. coli expression vectors. The proteins will be overexpressed and purified to homogeneity. The ACP will be converted to its active holo-form using a phosphopantetheinyl transferase.
-
Enzyme Assay: The activity of the reconstituted minimal PKS will be assayed by incubating the purified proteins with acetyl-CoA, [14C]-labeled malonyl-CoA, and an appropriate buffer. The formation of the polyketide product will be monitored by thin-layer chromatography (TLC) and autoradiography or by LC-MS.
-
Kinetic Analysis: Standard enzyme kinetic assays will be performed by varying the concentration of one substrate while keeping the others constant. The kinetic parameters (Km and kcat) will be determined by fitting the data to the Michaelis-Menten equation.
Conclusion
The proposed biosynthetic pathway for this compound provides a solid framework for future research aimed at understanding and manipulating the production of this potent antitumor agent. The experimental protocols detailed in this guide offer a clear roadmap for the identification, functional characterization, and biochemical analysis of the this compound biosynthetic gene cluster and its encoded enzymes. The successful elucidation of this pathway will not only provide fundamental insights into the biosynthesis of angucycline antibiotics but also pave the way for the engineered production of novel Kapurimycin analogs with improved therapeutic properties.
References
- 1. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Policing Starter Unit Selection of the Enterocin Type II Polyketide Synthase by the Type II Thioesterase EncL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Streptomyces coelicolor host for the heterologous expression of Type III polyketide synthase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro analysis of type II polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Kapurimycin A1 Cytotoxicity Assay in P388 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kapurimycin A1 is an antitumor antibiotic with a unique polycyclic structure.[1] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on the P388 murine leukemia cell line, a commonly used model in cancer research.[2][3] The protocol is based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[4][5]
Data Presentation
The following table summarizes the expected quantitative data from the this compound cytotoxicity assay. The IC₅₀ (half-maximal inhibitory concentration) is a key metric for quantifying the cytotoxic potential of the compound.
| Parameter | Description | Example Value |
| Cell Line | Murine leukemia cell line | P388 |
| Test Compound | Antitumor antibiotic | This compound |
| Assay Method | Colorimetric cell viability assay | MTT Assay |
| Time Points | Duration of compound exposure | 24, 48, 72 hours |
| Concentration Range | Range of this compound concentrations tested | 0.1 nM - 100 µM |
| IC₅₀ | Concentration of this compound that inhibits 50% of cell growth | To be determined |
| N of Replicates | Number of times the experiment is repeated | 3 |
Experimental Protocols
P388 Cell Culture
P388 cells are grown in suspension.[2]
-
Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.[6] To passage, centrifuge the cell suspension at 150-300 xg for 5 minutes, remove the old medium, and resuspend the cell pellet in fresh medium.[7]
This compound Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: Prepare serial dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
MTT Cytotoxicity Assay
This protocol is adapted for suspension cells.[5][8][9]
-
Cell Seeding:
-
Count the P388 cells using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
-
Compound Treatment:
-
Add 100 µL of the prepared this compound working solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After incubation, add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Centrifuge the plate at 500 xg for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Cell Viability Calculation: Express the viability of the treated cells as a percentage of the vehicle control:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
IC₅₀ Determination: Plot the % Cell Viability against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC₅₀ value.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P388 Cells [cytion.com]
- 3. accegen.com [accegen.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. P388-D1 Cells [cytion.com]
- 7. Cell culture protocol | Proteintech Group [ptglab.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Kapurimycin A1 Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kapurimycin A1 is a potent antitumor antibiotic isolated from Streptomyces. Its cytotoxic properties make it a valuable compound for cancer research and drug development. Proper preparation of a stock solution is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions, along with relevant physicochemical data and insights into its mechanism of action.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and interpretation of experimental results.
| Property | Value | Reference |
| Molecular Weight | 494.49 g/mol | [1][2] |
| Molecular Formula | C₂₇H₂₆O₉ | [1][2] |
| Solubility | Soluble in DMSO | Inferred from common practice for similar compounds. Specific solubility data not publicly available. |
| Appearance | Solid (form may vary) | General knowledge |
| Storage of Powder | Store at -20°C | Recommended for long-term stability. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use. This prevents condensation from forming on the compound and in the solvent.
-
Weighing this compound: In a sterile microcentrifuge tube, carefully weigh out 1 mg of this compound powder using a calibrated precision balance.
-
Calculating DMSO Volume: To create a 10 mM stock solution from 1 mg of this compound (MW = 494.49 g/mol ), the required volume of DMSO is calculated as follows:
-
Moles of this compound = 1 mg / (494.49 g/mol ) = 0.000002022 moles = 2.022 µmol
-
Volume of DMSO (L) = 2.022 µmol / 10 mmol/L = 0.0002022 L = 202.2 µL
-
-
Dissolving this compound: Add 202.2 µL of anhydrous/sterile DMSO to the microcentrifuge tube containing the weighed this compound.
-
Ensuring Complete Dissolution: Vortex the solution gently until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month is often acceptable for similar compounds, though specific stability data for this compound is not available) or at -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the 10 mM stock solution in cell culture medium to the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes and pipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This accounts for any potential effects of the solvent on the cells.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately. The stability of this compound in aqueous cell culture medium has not been extensively studied.
Mechanism of Action and Signaling Pathway
This compound is a member of the kapurimycin family of antibiotics, which exhibit antitumor properties. The proposed mechanism of action for the related compound, Kapurimycin A3, involves direct interaction with DNA.
Kapurimycin A3 has been shown to cause single-strand cleavage of DNA. This is achieved through the alkylation of guanine bases in the DNA strand. This covalent modification of the DNA is believed to be a key step in its cytotoxic effect, likely leading to the inhibition of DNA replication and transcription, ultimately triggering cell death. While the specific signaling pathways affected by this compound have not been fully elucidated, its DNA-damaging activity suggests the potential activation of DNA damage response (DDR) pathways, which could lead to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of this compound cytotoxicity.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound in a cell culture-based assay.
Caption: General workflow for in vitro studies with this compound.
Safety Precautions
This compound is a potent cytotoxic compound and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and solutions.
-
Handle the compound in a chemical fume hood to avoid inhalation of the powder.
-
Dispose of all waste materials contaminated with this compound according to your institution's guidelines for hazardous chemical waste.
Disclaimer: This document is intended for research use only. The information provided is based on currently available data and may not be exhaustive. Researchers should always consult the manufacturer's safety data sheet (SDS) and relevant literature before using any chemical compound.
References
Application Notes & Protocols: Elucidating the Mechanism of Action of Kapurimycin A1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kapurimycin A1 is a polycyclic microbial metabolite belonging to a class of natural products known as the kapurimycins, which have demonstrated antitumor properties.[1] Like many natural products, its full therapeutic potential and mechanism of action (MOA) are subjects of ongoing investigation. Understanding the precise molecular target and the cellular pathways affected by this compound is critical for its development as a potential therapeutic agent. These application notes provide a comprehensive, hierarchical approach to systematically investigate the MOA of this compound, starting from broad phenotypic effects and progressively narrowing down to specific molecular target identification and validation.
Section 1: Hierarchical Strategy for MOA Determination
A multi-step, systematic approach is recommended to efficiently determine the mechanism of action. This strategy begins with high-level cellular assays to identify the general biological process affected, followed by more specific biochemical and genetic techniques to pinpoint the molecular target.
Caption: Overall workflow for elucidating the mechanism of action of this compound.
Section 2: Phenotypic Screening Protocols
The initial step is to quantify the biological activity of this compound against a panel of relevant microorganisms or cell lines and assess its impact on cell viability.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that prevents visible growth of a microorganism. The broth microdilution method is described here.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB) or other appropriate growth media
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Create a two-fold serial dilution of the this compound stock solution across the wells of a 96-well plate using MHB. Leave the last column as a growth control (no compound).
-
Add the bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
Data Presentation:
Table 1: Example MIC Data for this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|
| S. aureus ATCC 29213 | Positive | 4 |
| B. subtilis ATCC 6633 | Positive | 2 |
| E. coli ATCC 25922 | Negative | 64 |
| P. aeruginosa ATCC 27853 | Negative | >128 |
| M. tuberculosis H37Rv | N/A | 8[2] |
Protocol: Bacterial Viability Assay (Fluorescence Microscopy)
This protocol distinguishes between live and dead bacteria based on membrane integrity using fluorescent nucleic acid stains.[3][4]
Caption: Experimental workflow for the bacterial LIVE/DEAD viability assay.
Materials:
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO® 9 and propidium iodide)[3]
-
Bacterial culture treated with this compound
-
Wash buffer (e.g., 0.85% NaCl)[4]
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Grow a bacterial culture to mid-log phase and treat with various concentrations of this compound for a defined period.
-
Harvest the cells by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Wash the cell pellet with a suitable buffer to remove growth medium components. Phosphate buffers are not recommended as they may reduce staining efficiency.[3][4]
-
Resuspend the pellet in the wash buffer.
-
Prepare the fluorescent dye mixture by combining equal volumes of SYTO® 9 and propidium iodide.[3]
-
Add 3 µL of the dye mixture per 1 mL of bacterial suspension.[3]
-
Incubate at room temperature in the dark for 15 minutes.[3]
-
Mount a small volume (5 µL) on a microscope slide and view using a fluorescence microscope. Live cells (intact membranes) will fluoresce green, while dead cells (compromised membranes) will fluoresce red.[4]
Section 3: Macromolecular Synthesis Inhibition Assays
If this compound affects cell viability, the next step is to determine which major macromolecular synthesis pathway (DNA, RNA, or protein) is inhibited. This is typically done by measuring the incorporation of radiolabeled precursors.
Protocol: In Vitro Transcription/Translation (IVTT) Assay
Cell-free IVTT systems provide a rapid method to assess the inhibition of protein synthesis.[5][6]
Materials:
-
E. coli or human cell-free coupled transcription/translation kit (e.g., PURExpress®, TnT® Quick Coupled System)
-
Reporter plasmid DNA (e.g., containing Luciferase or GFP)
-
This compound
-
Appropriate detection reagents (e.g., Luciferase assay substrate)
Procedure:
-
Set up the IVTT reactions according to the manufacturer's protocol.
-
Add varying concentrations of this compound to the experimental reactions. Include a positive control inhibitor (e.g., chloramphenicol for bacterial systems) and a negative (vehicle) control.
-
Initiate the reactions by adding the reporter plasmid DNA.
-
Incubate at the recommended temperature (e.g., 37°C) for 1-2 hours.
-
Quantify the amount of protein produced by measuring the reporter signal (e.g., luminescence for luciferase).
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Data Presentation:
Table 2: Example IC50 Data for Macromolecular Synthesis Inhibition
| Pathway | Assay Method | Precursor/Reporter | IC50 (µg/mL) |
|---|---|---|---|
| DNA Synthesis | Radiolabeled Thymidine Incorporation | [³H]-Thymidine | 2.5 |
| RNA Synthesis | Radiolabeled Uridine Incorporation | [³H]-Uridine | >100 |
| Protein Synthesis | In Vitro Translation | Luciferase Reporter | >100 |
| Cell Wall Synthesis| Radiolabeled NAG Incorporation | [¹⁴C]-N-acetylglucosamine | >100 |
This hypothetical data suggests this compound specifically inhibits DNA synthesis.
Section 4: Target Identification & Validation
Based on the macromolecular synthesis results (hypothetically pointing to DNA synthesis), the next phase focuses on identifying and validating the specific molecular target. Bacterial DNA gyrase is a common and validated target for antibiotics that inhibit DNA replication.[7][8]
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA.[9] Inhibitors prevent this activity.
Caption: Principle of the DNA gyrase supercoiling inhibition assay.
Materials:
-
Purified E. coli DNA Gyrase enzyme
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP)
-
This compound
-
Positive control inhibitor (e.g., Ciprofloxacin)[8]
-
Agarose gel electrophoresis system
Procedure:
-
Set up reaction tubes containing assay buffer, relaxed plasmid DNA, and ATP.
-
Add varying concentrations of this compound or a control inhibitor to the tubes.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Visualize the gel. Relaxed DNA migrates slower than supercoiled DNA. Inhibition is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band.
Data Presentation:
Table 3: Example DNA Gyrase Inhibition Data
| Compound | Target Enzyme | Assay Type | IC50 (µg/mL) |
|---|---|---|---|
| This compound | E. coli DNA Gyrase | Supercoiling Inhibition | 1.8 |
| Ciprofloxacin | E. coli DNA Gyrase | Supercoiling Inhibition | 0.5 |
Alternative Target Identification Strategies
If the target is unknown, several powerful techniques can be employed.[10][11][12]
-
Affinity Chromatography: this compound is chemically immobilized on a solid support (e.g., beads). A cell lysate is passed over the support, and proteins that bind to the compound are captured, eluted, and identified by mass spectrometry.[11][13]
-
Genetic Approaches: Resistant mutants are generated by growing bacteria in the presence of sub-lethal concentrations of this compound. Whole-genome sequencing of these resistant mutants can identify mutations in the gene encoding the molecular target.[14][15]
-
Proteomic Profiling: Techniques like Drug Affinity Responsive Target Stability (DARTS) or Cellular Thermal Shift Assay (CETSA) identify target proteins by detecting changes in their stability (resistance to proteolysis or thermal denaturation) upon binding to the drug.[10][16]
Conclusion: This document outlines a systematic workflow and provides detailed protocols for key experiments aimed at elucidating the mechanism of action of this compound. By progressing from broad phenotypic observations to specific biochemical and genetic analyses, researchers can effectively identify and validate the molecular target of this promising natural product, paving the way for further preclinical and clinical development.
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 细菌检测-LIVE/DEAD BacLight细菌活性检测操作步骤-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. biocompare.com [biocompare.com]
- 7. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 9. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gdddrjournal.com [gdddrjournal.com]
- 12. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current and emerging target identification methods for novel antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Kapurimycin A1 and its Derivatives: A Review of Available Information
Despite a comprehensive search of scientific literature, no published total synthesis of Kapurimycin A1 or its derivatives has been found. this compound, a polycyclic microbial metabolite with antitumor properties, was first isolated from a Streptomyces species, and its structure was elucidated in 1990. However, subsequent research detailing a complete chemical synthesis of this complex natural product does not appear to be publicly available.
This document aims to provide the currently accessible information regarding this compound and outlines the kind of data that would be presented had a total synthesis been reported.
Structure and Properties of this compound
This compound is characterized by a tetrahydroanthra-γ-pyrone skeleton. Its molecular formula is C₂₇H₂₆O₉, and its structure was determined by spectroscopic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₂₆O₉ |
| Molecular Weight | 494.5 g/mol |
| Appearance | Not reported |
| Solubility | Not reported |
Data in this table is based on the initial isolation and characterization studies. A total synthesis would provide confirmation of these properties and potentially offer more detailed data.
Hypothetical Total Synthesis Strategy
While a specific synthetic route for this compound is not available, a plausible strategy for a molecule of this complexity would likely involve a convergent approach. This would entail the independent synthesis of key fragments of the molecule, which would then be coupled together in the later stages of the synthesis.
A hypothetical retrosynthetic analysis might break the molecule down into three main components:
-
A highly functionalized naphthalene core.
-
A pyrone ring system with its associated side chain.
-
The stereochemically complex side chain attached to the tetrahydroanthracene core.
Diagram 1: Hypothetical Retrosynthetic Analysis of this compound
Caption: A simplified diagram illustrating a possible retrosynthetic approach to this compound.
Data Presentation from a Putative Total Synthesis
Had a total synthesis been published, quantitative data would be crucial for its evaluation and reproduction. This data is typically presented in tabular format.
Table 2: Hypothetical Yields for Key Synthetic Steps
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Synthesis of Fragment A | [Hypothetical Reagents] | Fragment A | [e.g., 75] |
| 2 | Synthesis of Fragment B | [Hypothetical Reagents] | Fragment B | [e.g., 82] |
| 3 | Synthesis of Fragment C | [Hypothetical Reagents] | Fragment C | [e.g., 65] |
| 4 | Coupling of Fragments A and B | [Hypothetical Conditions] | Intermediate AB | [e.g., 55] |
| 5 | Final Coupling and Deprotection | [Hypothetical Conditions] | This compound | [e.g., 40] |
Experimental Protocols
Detailed experimental protocols are the cornerstone of reproducible chemical synthesis. A publication on the total synthesis of this compound would include a dedicated experimental section with precise instructions for each reaction. An example of what such a protocol would look like is provided below.
Protocol 1: Hypothetical Synthesis of a Key Intermediate
Objective: To synthesize a key intermediate in the putative total synthesis of this compound.
Materials:
-
Starting Material X
-
Reagent Y
-
Solvent Z
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of Starting Material X (1.0 g, 2.0 mmol) in Solvent Z (20 mL) at 0 °C under an inert atmosphere, add Reagent Y (0.5 g, 2.2 mmol).
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2 v/v) to afford the desired intermediate as a white solid.
Diagram 2: A Generic Experimental Workflow
Caption: A generalized workflow for a single synthetic step.
Conclusion
The total synthesis of this compound and its derivatives remains an open challenge in the field of organic chemistry. The information presented here is based on the initial discovery and characterization of the natural product and provides a hypothetical framework for what a detailed application note and protocol would entail. Researchers interested in this target molecule would need to develop a novel synthetic strategy, and the publication of such work would be a significant contribution to the field. Until such a synthesis is reported, detailed protocols and quantitative data for its preparation are not available.
Application Notes and Protocols for the Fermentation and Isolation of Kapurimycin A1 from Streptomyces sp. DO-115
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fermentation of Streptomyces sp. DO-115 to produce Kapurimycin A1 and the subsequent isolation and purification of the compound. This compound is an antitumor antibiotic with potential applications in drug development.
Fermentation Protocol
This protocol outlines the cultivation of Streptomyces sp. DO-115 for the production of this compound. The process involves a seed culture followed by a production culture, which is supplemented with a porous polymer resin to enhance the product yield.
Culture Media and Conditions
| Parameter | Seed Culture | Production Culture |
| Medium Composition | ||
| Soluble Starch | 2.0% | 4.0% |
| Glucose | 1.0% | - |
| Glycerol | - | 4.0% |
| Polypeptone | 0.5% | - |
| Meat Extract | 0.5% | - |
| Yeast Extract | 0.2% | 0.5% |
| Soybean Meal | - | 2.0% |
| CaCO₃ | 0.2% | 0.4% |
| Porous Polymer Resin | Not Applicable | Diaion HP-20 (2.0%) |
| pH | 7.2 (before sterilization) | 7.2 (before sterilization) |
| Incubation Temperature | 28°C | 28°C |
| Agitation | 200 rpm (rotary shaker) | 200 rpm (rotary shaker) |
| Incubation Time | 48 hours | 120 hours |
| Inoculum Size | 2% (v/v) transfer to production | Not Applicable |
Experimental Protocol for Fermentation
-
Seed Culture Preparation: A loopful of Streptomyces sp. DO-115 from a slant culture is inoculated into a 100 mL Erlenmeyer flask containing 20 mL of the seed medium. The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Culture: A 2% (v/v) of the seed culture is transferred to a 500 mL Erlenmeyer flask containing 100 mL of the production medium, which includes 2.0% (w/v) of Diaion HP-20 porous polymer resin.
-
Fermentation: The production culture is incubated at 28°C for 120 hours on a rotary shaker at 200 rpm. The porous resin adsorbs the produced Kapurimycins, which aids in increasing the final titer.
Isolation and Purification Protocol
This protocol describes the extraction of the Kapurimycin complex from the porous resin and the subsequent chromatographic separation to isolate this compound.
Extraction and Initial Purification
| Step | Procedure | Details |
| 1. Resin Collection | The culture broth is filtered to collect the Diaion HP-20 resin containing the adsorbed Kapurimycins. | The mycelium is discarded. |
| 2. Elution | The collected resin is washed with water and then eluted with acetone. | The acetone eluate contains the crude Kapurimycin complex. |
| 3. Concentration | The acetone eluate is concentrated under reduced pressure. | This yields an aqueous solution of the crude product. |
| 4. Solvent Extraction | The aqueous concentrate is extracted with ethyl acetate at pH 4.0. | The ethyl acetate layer contains the Kapurimycin complex. |
| 5. Drying | The ethyl acetate extract is dried over anhydrous sodium sulfate and concentrated to dryness. | A brown powder containing the crude Kapurimycin complex is obtained. |
Chromatographic Purification of this compound
The crude Kapurimycin complex is separated into its individual components (A1, A2, and A3) using silica gel column chromatography.
| Parameter | Value |
| Chromatography Type | Silica Gel Column Chromatography |
| Stationary Phase | Silica gel (Wako-gel C-200) |
| Mobile Phase | Stepwise gradient of Chloroform-Methanol |
| 1. Chloroform | |
| 2. Chloroform : Methanol (100 : 1) | |
| 3. Chloroform : Methanol (50 : 1) | |
| Elution Order | Kapurimycin A2, then Kapurimycin A3, followed by this compound |
Experimental Protocol for Isolation and Purification
-
Resin Extraction: The Diaion HP-20 resin is collected by filtration from the fermentation broth and washed with water. The Kapurimycins are eluted from the resin with acetone.
-
Solvent Extraction: The acetone eluate is concentrated in vacuo to an aqueous solution. This solution is adjusted to pH 4.0 and extracted with an equal volume of ethyl acetate. The ethyl acetate layer is collected, dried over anhydrous sodium sulfate, and evaporated to dryness to yield a crude brown powder.
-
Silica Gel Chromatography: The crude powder is dissolved in a small amount of chloroform and applied to a silica gel column (Wako-gel C-200) equilibrated with chloroform.
-
Elution and Fractionation: The column is eluted with a stepwise gradient of chloroform and methanol.
-
Elution with chloroform yields Kapurimycin A2.
-
Subsequent elution with chloroform-methanol (100:1, v/v) yields Kapurimycin A3.
-
Finally, elution with chloroform-methanol (50:1, v/v) yields this compound.
-
-
Final Purification: The fractions containing this compound are pooled, concentrated, and the resulting powder is washed with n-hexane to afford purified this compound.
Yield and Productivity
The addition of Diaion HP-20 resin to the production medium significantly increases the yield of Kapurimycins. While specific quantitative yields for this compound from the original literature are not detailed, this method provides a robust and effective protocol for its production and isolation for research purposes. From a 10-liter production culture, approximately 1.2 g of the crude Kapurimycin complex can be obtained. Further purification yields the individual components.
Disclaimer: This protocol is intended for research purposes only and should be performed by trained personnel in a laboratory setting. Appropriate safety precautions should be taken when handling microorganisms and organic solvents.
Application Notes and Protocols for Formulating Kapurimycin A1 for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kapurimycin A1 is a polycyclic, antitumor antibiotic isolated from Streptomyces.[1] It has demonstrated significant inhibitory effects on Gram-positive bacteria and potent cytotoxic activity against mammalian cancer cell lines, such as the mouse leukemia P388 cell line.[1] The molecular formula of this compound is C27H26O9, and its molecular weight is approximately 494.5 g/mol .[2][3] The successful preclinical evaluation of this compound in animal models hinges on the development of a safe and effective formulation that ensures appropriate bioavailability for the intended route of administration.
These application notes provide a comprehensive guide to developing formulations for this compound for use in animal studies. Due to the limited publicly available data on the physicochemical properties of this compound, such as its solubility, a systematic and empirical approach to formulation development is recommended. The following sections outline this approach, from initial solubility screening to the preparation of various types of formulations suitable for common administration routes in preclinical research.
Pre-formulation Assessment: A Critical First Step
Before preparing a final formulation, a thorough pre-formulation assessment is crucial. This assessment will guide the selection of an appropriate formulation strategy.
1. Solubility Determination: The solubility of this compound in various pharmaceutically acceptable solvents and vehicles should be determined. This is the most critical parameter for selecting a formulation strategy. A suggested screening panel of solvents is provided in the table below.
Table 1: Suggested Solvents for this compound Solubility Screening
| Solvent/Vehicle | Type | Primary Use in Formulations | Observed Solubility (mg/mL) | Comments |
| Deionized Water | Aqueous | Aqueous solutions/suspensions | To be determined | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | Isotonic solutions for injection | To be determined | |
| 0.5% (w/v) Methylcellulose in Water | Suspending Vehicle | Oral and parenteral suspensions | To be determined | |
| 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) in Water | Suspending Vehicle | Oral suspensions | To be determined | |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | Oral and parenteral solutions | To be determined | |
| Propylene Glycol (PG) | Co-solvent | Oral and parenteral solutions | To be determined | |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Stock solutions, parenteral solutions (used in low concentrations) | To be determined | Potential for toxicity at higher concentrations |
| Ethanol | Co-solvent | Solutions (often used with other co-solvents) | To be determined | |
| Corn Oil / Sesame Oil | Lipid Vehicle | Oral and parenteral (intramuscular, subcutaneous) formulations | To be determined | |
| 5% Dextrose in Water (D5W) | Aqueous Vehicle | Intravenous formulations | To be determined |
2. Stability Assessment: A preliminary assessment of the stability of this compound in the selected vehicle(s) is recommended. This can be done by preparing a small batch of the formulation and observing it for any changes in appearance (e.g., precipitation, color change) over a relevant time period at room temperature and/or under refrigeration.
Formulation Strategies
Based on the results of the pre-formulation assessment, an appropriate formulation strategy can be selected.
-
Aqueous Solution: If this compound is found to be sufficiently soluble in an aqueous vehicle (e.g., PBS, D5W), a simple solution is the preferred formulation for intravenous administration.
-
Co-solvent Solution: For compounds with poor aqueous solubility, a co-solvent system can be employed.[4] Common co-solvents include PEG 400, propylene glycol, and ethanol. DMSO is also a powerful solvent but should be used at low concentrations in the final formulation due to potential toxicity.
-
Suspension: If this compound has low solubility in most acceptable solvents, a suspension can be prepared. This is a common approach for oral and some parenteral (intramuscular, subcutaneous) routes. Suspending agents like methylcellulose or CMC-Na are used to ensure a uniform dispersion.
-
Lipid-Based Formulation: For highly lipophilic compounds, a lipid-based formulation, such as a solution in a pharmaceutical-grade oil (e.g., corn oil, sesame oil), may be suitable, particularly for oral or depot injections.
Recommended Dosage for Animal Studies
There is no established dosage for this compound in animal models. However, as a cytotoxic agent, its dosage will likely be determined by a maximum tolerated dose (MTD) study. For initial efficacy studies in mouse cancer models, a starting dose range can be estimated based on doses of other cytotoxic antibiotics. For example, doxorubicin, another antibiotic with antitumor activity, has been administered to mice at doses ranging from 4.5 to 7.5 mg/kg.[5][6] It is crucial to perform a dose-ranging study to determine the MTD of the specific this compound formulation in the chosen animal model and strain before proceeding with efficacy studies.
Experimental Protocols
The following are detailed protocols for preparing different types of formulations for this compound. These should be adapted based on the empirical data gathered during the pre-formulation assessment.
Protocol 1: Preparation of a Co-solvent-Based Solution for Parenteral Injection
This protocol is suitable for intravenous (IV) or intraperitoneal (IP) administration when this compound is not sufficiently soluble in aqueous vehicles alone.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials
-
Sterile syringes and filters (0.22 µm)
-
Analytical balance
-
Vortex mixer
Methodology:
-
Vehicle Preparation: Prepare the co-solvent vehicle. A commonly used vehicle for preclinical studies consists of 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline. To prepare 10 mL of this vehicle:
-
In a sterile vial, add 1 mL of DMSO.
-
Add 4 mL of PEG 400 and mix thoroughly.
-
Add 0.5 mL of Tween 80 and mix until a homogenous solution is formed.
-
Add 4.5 mL of sterile saline or PBS and vortex until the solution is clear.
-
-
Drug Solubilization:
-
Weigh the required amount of this compound based on the desired final concentration and dosing volume. For example, to prepare a 2 mg/mL solution, weigh 20 mg of this compound for a final volume of 10 mL.
-
In a new sterile vial, add the weighed this compound.
-
Add a small amount of DMSO (e.g., from the 10% component of the vehicle) to wet and dissolve the compound.
-
Gradually add the remaining pre-prepared vehicle to the vial containing the dissolved this compound, vortexing between additions to ensure complete dissolution.
-
-
Sterilization and Storage:
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the formulation according to its stability profile, typically at 2-8°C and protected from light.
-
Visually inspect for any precipitation before each use.
-
Protocol 2: Preparation of a Suspension for Oral Gavage
This protocol is suitable for oral administration when this compound has low solubility.
Materials:
-
This compound
-
Carboxymethylcellulose Sodium (CMC-Na) or Methylcellulose
-
Sterile deionized water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Graduated cylinders
Methodology:
-
Vehicle Preparation (0.5% CMC-Na in water):
-
To prepare 100 mL of vehicle, heat approximately 50 mL of sterile deionized water to 60-70°C.
-
Slowly add 0.5 g of CMC-Na to the heated water while stirring vigorously with a magnetic stir bar to prevent clumping.
-
Once the CMC-Na is dispersed, add the remaining 50 mL of cold sterile deionized water and continue to stir until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Suspension Formulation:
-
Weigh the required amount of this compound. For a 5 mg/mL suspension to be dosed at 10 mL/kg, you would need 50 mg for a 10 mL batch.
-
Place the weighed this compound in a mortar.
-
Add a small amount of the 0.5% CMC-Na vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure the particles are well-wetted and to prevent clumping.
-
Gradually add the remaining vehicle in small portions while continuously triturating or homogenizing until the desired final volume is reached.
-
Transfer the suspension to a suitable container.
-
-
Storage and Use:
-
Store the suspension at 2-8°C.
-
Before each use, ensure the suspension is thoroughly mixed (e.g., by vortexing or stirring) to ensure uniform distribution of the drug, which is critical for accurate dosing.
-
Data Presentation
All quantitative data related to the formulation should be summarized for clear comparison and record-keeping.
Table 2: Formulation Development Summary for this compound
| Formulation ID | Route of Administration | This compound Conc. (mg/mL) | Vehicle Composition | Appearance | pH | Stability (at storage temp) | Animal Strain/Species | Tolerability Notes |
| KAP-IV-001 | Intravenous | 1.0 | 10% DMSO, 40% PEG 400, 5% Tween 80, 45% Saline | Clear, colorless solution | 7.2 | Stable for 24h at 4°C | C57BL/6 Mouse | Well-tolerated at 10 mL/kg |
| KAP-PO-001 | Oral Gavage | 5.0 | 0.5% CMC-Na in Water | White, uniform suspension | 6.8 | Re-suspend before use | Sprague-Dawley Rat | No adverse effects observed |
| Example Data |
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the development and selection of a suitable formulation for this compound for animal studies.
Caption: Workflow for this compound formulation development.
References
- 1. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Kapurimycin A1 fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues during Kapurimycin A1 fermentation.
Troubleshooting Guide: Low this compound Yield
This guide addresses common problems encountered during this compound fermentation that can lead to suboptimal yields. Each section presents a potential issue, its possible causes, and recommended solutions with detailed experimental protocols.
Problem 1: Consistently Low or No Production of this compound
Question: My Streptomyces strain is viable, but I'm observing very low or no production of this compound. What are the potential causes and how can I address this?
Answer:
Consistently low or negligible production of this compound, despite healthy biomass growth, often points to issues with the culture medium composition or suboptimal fermentation parameters. The biosynthesis of secondary metabolites like this compound is highly sensitive to environmental and nutritional cues.
Possible Causes:
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Suboptimal Media Composition: The carbon and nitrogen sources, as well as their ratio, are critical for inducing secondary metabolism. Inappropriate sources or concentrations can favor biomass growth over antibiotic production.
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Incorrect Fermentation pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake, directly impacting the biosynthetic pathway of this compound.
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Non-ideal Temperature: Temperature affects microbial growth rate and enzyme kinetics. A deviation from the optimal temperature for Streptomyces can inhibit the production of secondary metabolites.
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Inadequate Aeration and Agitation: Oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis. Poor oxygen transfer due to inadequate agitation or aeration can be a limiting factor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield.
Experimental Protocols:
1. Media Optimization using One-Factor-at-a-Time (OFAT) Approach
This protocol allows for the systematic evaluation of individual media components to identify the most influential factors on this compound production.
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Objective: To determine the optimal carbon and nitrogen sources for this compound production.
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Methodology:
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Prepare a basal fermentation medium. A good starting point is a standard Streptomyces medium such as ISP2 or a custom formulation based on literature.
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Vary one component at a time while keeping others constant. For example, test different carbon sources (e.g., glucose, starch, glycerol) at a fixed concentration.
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Similarly, test different nitrogen sources (e.g., soybean meal, yeast extract, peptone).
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Inoculate the flasks with a standardized spore suspension of the Streptomyces strain.
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Incubate the cultures under consistent conditions (e.g., temperature, agitation).
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Harvest the fermentation broth at a specific time point (e.g., 7 days) and quantify the this compound yield using a suitable analytical method like HPLC.
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Compare the yields to identify the best performing carbon and nitrogen sources.
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Table 1: Example Data for Carbon Source Optimization
| Carbon Source (2% w/v) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 15.2 | 10.5 |
| Soluble Starch | 12.8 | 25.3 |
| Glycerol | 14.5 | 18.7 |
| Maltose | 13.1 | 21.0 |
2. Optimization of Physical Parameters
This protocol focuses on identifying the optimal temperature and pH for this compound production.
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Objective: To determine the optimal temperature and initial pH for fermentation.
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Methodology:
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Prepare the optimized fermentation medium identified from the OFAT experiments.
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To optimize temperature, set up fermentations at a range of temperatures (e.g., 25°C, 28°C, 30°C, 32°C, 35°C) while keeping the initial pH constant.
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To optimize pH, adjust the initial pH of the medium to different values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) before inoculation, and maintain a constant temperature.
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Inoculate and incubate as previously described.
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Measure the final this compound yield for each condition.
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Table 2: Example Data for Temperature and pH Optimization
| Temperature (°C) | This compound Titer (mg/L) | Initial pH | This compound Titer (mg/L) |
| 25 | 18.2 | 6.0 | 15.8 |
| 28 | 28.5 | 6.5 | 22.4 |
| 30 | 35.1 | 7.0 | 34.9 |
| 32 | 25.9 | 7.5 | 29.1 |
| 35 | 15.4 | 8.0 | 20.5 |
Problem 2: Inconsistent Fermentation Results
Question: I am observing significant batch-to-batch variability in my this compound fermentation. What could be the cause of this inconsistency?
Answer:
Inconsistent fermentation results are often due to a lack of strict control over experimental conditions or contamination issues.
Possible Causes:
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Inoculum Variability: Inconsistent age, size, or quality of the inoculum can lead to variations in fermentation performance.
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Contamination: Contamination by other microorganisms can compete for nutrients and produce inhibitory substances, leading to variable and often lower yields.[1][2]
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Inadequate Sterilization: Improper sterilization of media or equipment can introduce contaminants.[3]
Troubleshooting and Solutions:
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Standardize Inoculum Preparation: Always use a fresh and standardized inoculum. Prepare a spore suspension and quantify the spore concentration to ensure a consistent starting cell density for each fermentation.
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Implement Strict Aseptic Techniques: Work in a laminar flow hood, sterilize all equipment and media thoroughly, and handle cultures with care to prevent contamination.[1]
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Monitor for Contamination: Regularly check cultures for any signs of contamination, such as unusual turbidity, color changes, or atypical microbial growth under a microscope.[4]
Experimental Protocol: Inoculum Standardization
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Objective: To prepare a consistent spore suspension for inoculating fermentation cultures.
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Methodology:
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Grow the Streptomyces strain on a suitable agar medium (e.g., ISP4) until good sporulation is observed (typically 7-10 days).
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Aseptically scrape the spores from the agar surface into a sterile solution (e.g., 20% glycerol).
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Vortex the suspension vigorously to break up mycelial clumps.
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Filter the suspension through sterile cotton wool to remove mycelial fragments.
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Count the spore concentration using a hemocytometer.
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Dilute the spore suspension to a standardized concentration (e.g., 1 x 10^8 spores/mL) for inoculating your fermentation flasks.
-
Problem 3: Yield Improvement has Plateaued
Question: I have optimized the media and physical parameters, but the this compound yield has reached a plateau. How can I further enhance production?
Answer:
Once the basic fermentation conditions are optimized, further yield enhancement can often be achieved by precursor feeding, which involves supplying the biosynthetic pathway with key building blocks.
This compound Biosynthetic Pathway Overview:
The biosynthesis of this compound is a complex process. A simplified overview of the initial steps reveals that the core structure is derived from Uridine Monophosphate (UMP) and L-Threonine (L-Thr).
Caption: Simplified this compound biosynthetic pathway.
Experimental Protocol: Precursor Feeding
-
Objective: To enhance this compound production by supplementing the culture with its biosynthetic precursors.
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Methodology:
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Prepare the optimized fermentation medium.
-
Prepare sterile stock solutions of Uridine and L-Threonine.
-
Add the precursors to the fermentation medium at different concentrations (e.g., 0.1 g/L, 0.5 g/L, 1.0 g/L). The timing of addition can also be optimized (e.g., at the time of inoculation or after a certain period of growth).
-
Inoculate and incubate the cultures under optimized conditions.
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Measure the final this compound yield and compare it to a control culture without precursor supplementation.
-
Table 3: Example Data for Precursor Feeding Experiment
| Precursor Added | Concentration (g/L) | This compound Titer (mg/L) |
| None (Control) | 0 | 35.1 |
| Uridine | 0.5 | 42.8 |
| L-Threonine | 0.5 | 45.2 |
| Uridine + L-Threonine | 0.5 each | 55.7 |
Frequently Asked Questions (FAQs)
Q1: What is a typical fermentation time for this compound production?
A1: The optimal fermentation time can vary depending on the specific Streptomyces strain and culture conditions. Generally, secondary metabolite production in Streptomyces begins in the late logarithmic to stationary phase of growth. A typical fermentation period to monitor would be between 7 to 14 days. It is recommended to perform a time-course experiment to determine the peak production time for your specific process.
Q2: How can I accurately quantify this compound in my fermentation broth?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound. You will need a validated analytical method, including a standard curve prepared with purified this compound. The fermentation broth should be extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the compound before analysis.
Q3: My Streptomyces culture is forming dense pellets, and the yield is low. What can I do?
A3: Pellet formation can lead to mass transfer limitations, particularly for oxygen, which can negatively impact antibiotic production. To control pellet formation, you can try:
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Modifying the seed culture conditions: A more dispersed seed culture can lead to more dispersed growth in the production fermenter.
-
Adjusting the agitation speed: Higher agitation can break up pellets, but excessive shear can also damage the mycelia.
-
Adding microparticles to the medium: Small, inert particles can act as nucleation sites and promote more dispersed growth.
Q4: Can I use statistical methods to optimize my fermentation process?
A4: Yes, statistical experimental designs like Plackett-Burman for screening important factors and Response Surface Methodology (RSM) for optimizing the levels of these factors are highly recommended for efficient process optimization.[5][6][7][8] These methods allow for the evaluation of multiple variables simultaneously and can identify interactions between them, leading to a more robust and optimized fermentation process.
References
- 1. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Fermenter: Troubleshooting Common Issues | Zhanghua [filter-dryer.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved antimicrobial compound production by a new isolate Streptomyces hygroscopicus MTCC 4003 using Plackett-Burman design and response Surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved Antibiotic Activity from Streptomyces monomycini strain RVE129 Using Classical and Statistical Design of Experiments – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Optimizing Kapurimycin A1 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Kapurimycin A1 in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is an antitumor antibiotic isolated from Streptomyces sp.. It belongs to the kapurimycin family of compounds, which are known to exhibit significant inhibitory effects against Gram-positive bacteria and possess cytotoxic activity against various mammalian cancer cell lines.
Q2: What is the proposed mechanism of action for this compound?
A2: While the exact mechanism for this compound is not fully elucidated in publicly available literature, a closely related compound, Kapurimycin A3, is known to cause single-strand cleavage of DNA.[1] This is achieved through the alkylation of guanine residues, leading to depurination and subsequent hydrolysis of the DNA backbone.[1] It is highly probable that this compound shares a similar mechanism of action due to its structural similarity.
Q3: What are the recommended starting concentrations for in vitro experiments with this compound?
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture or bacterial growth medium. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, XTT)
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, which are more prone to evaporation. |
| Low signal or no dose-dependent effect | This compound concentration is too low, incubation time is too short, or the cell line is resistant. | Test a broader and higher concentration range. Increase the incubation time (e.g., from 24h to 48h or 72h). Use a known sensitive cell line as a positive control. |
| High background in control wells | Contamination of the cell culture or reagents. Issues with the assay reagent itself. | Regularly check cell cultures for contamination. Use fresh, sterile reagents. Include a "medium only" control to check for background absorbance/fluorescence. |
| Precipitation of this compound in the culture medium | Low solubility of the compound at the tested concentration in aqueous medium. | Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to the cells (typically <0.5%). Prepare fresh dilutions from the stock solution for each experiment. |
Minimum Inhibitory Concentration (MIC) Assays
| Problem | Possible Cause | Suggested Solution |
| No bacterial growth in the positive control well | Inoculum is not viable, or the growth medium is not suitable. | Use a fresh bacterial culture to prepare the inoculum. Ensure the correct growth medium and incubation conditions (temperature, atmosphere) are used for the specific bacterial strain. |
| Growth in all wells, including high concentrations of this compound | The bacterial strain is resistant, the concentration of this compound is too low, or the inoculum is too dense. | Test a higher concentration range of this compound. Standardize the inoculum to the recommended density (e.g., 5 x 10^5 CFU/mL). Include a known susceptible strain as a positive control. |
| Inconsistent results between experiments | Variation in inoculum preparation, incubation time, or reagent quality. | Strictly adhere to a standardized protocol for inoculum preparation. Maintain consistent incubation times. Use high-quality, fresh growth medium and reagents. |
| "Skipped" wells (no growth at a lower concentration, but growth at a higher one) | Contamination of a single well or technical error during dilution. | Carefully review pipetting technique. Ensure aseptic technique to prevent cross-contamination. Repeat the assay, paying close attention to the serial dilution steps. |
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
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Cell Seeding:
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Culture mammalian cells (e.g., P388 murine leukemia, HeLa S3, T24 human bladder carcinoma) to ~80% confluency.
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Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
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Count the cells and adjust the concentration to 5 x 10^4 cells/mL.
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Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from your DMSO stock solution. A common starting range is 0.1 to 100 µg/mL.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate the plate for 24 to 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Determination of MIC by Broth Microdilution
-
Inoculum Preparation:
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Inoculate a single colony of a Gram-positive bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) into a suitable broth medium.
-
Incubate overnight at the optimal temperature with shaking.
-
Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate. A suggested starting range is 0.01 to 50 µg/mL.
-
Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
-
-
Inoculation and Incubation:
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Add an equal volume of the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Incubate the plate at the optimal temperature for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Experimental workflow for determining the MIC of this compound.
References
Technical Support Center: Overcoming Kapurimycin A1 Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kapurimycin A1. Our aim is to help you overcome common solubility issues encountered in aqueous buffers during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is an antitumor antibiotic isolated from Streptomyces.[1] It is a polycyclic microbial metabolite with a complex chemical structure.[2] Like many complex organic molecules, this compound is inherently hydrophobic, leading to poor solubility in aqueous buffers. This can pose significant challenges for in vitro and in vivo experiments that require the compound to be in solution to exert its biological activity.
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous experimental buffer. What is happening?
This is a common issue and is likely due to the low aqueous solubility of this compound. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the this compound can crash out of solution if its concentration exceeds its solubility limit in the final buffer composition.
Q3: What are the initial steps I should take to try and solubilize this compound in my aqueous buffer?
For initial attempts at solubilization, it is recommended to start with a co-solvent approach. Dimethyl sulfoxide (DMSO) is a commonly used organic co-solvent that can help increase the solubility of hydrophobic compounds in aqueous solutions.[3][4]
Here is a general workflow for preparing this compound in an aqueous buffer using a co-solvent:
Figure 1: Initial workflow for solubilizing this compound.
Troubleshooting Guide
Problem: this compound precipitates out of solution even at low concentrations in my aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Intrinsic Solubility | The inherent chemical properties of this compound limit its solubility in aqueous environments. |
| Buffer Composition | The pH, ionic strength, or presence of certain salts in your buffer can affect solubility. |
| Co-solvent Concentration | The final concentration of the organic co-solvent (e.g., DMSO) in your experimental buffer may be too low to maintain solubility. |
Detailed Troubleshooting Strategies:
-
Optimize Co-solvent Concentration:
-
Rationale: Increasing the percentage of a co-solvent like DMSO can enhance the solubility of hydrophobic compounds.[3][4] However, it's crucial to consider the tolerance of your experimental system (e.g., cells, enzymes) to the co-solvent, as high concentrations can be toxic or interfere with biological activity.
-
Experimental Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of this stock into your aqueous buffer to achieve a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%).
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For each final DMSO concentration, test a range of this compound concentrations.
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Incubate the solutions under your experimental conditions (e.g., temperature, time) and visually inspect for precipitation.
-
Determine the optimal balance of this compound solubility and acceptable co-solvent concentration for your experiment.
-
-
-
Adjusting Buffer pH:
-
Experimental Protocol:
-
Prepare your experimental buffer at a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Using a consistent, low percentage of co-solvent, prepare solutions of this compound in each buffer.
-
Observe for precipitation and identify the pH range that best supports solubility.
-
-
Employing Solubilizing Excipients:
-
Rationale: Surfactants and cyclodextrins are agents that can increase the solubility of hydrophobic drugs.[5][6] Surfactants form micelles that encapsulate the hydrophobic compound, while cyclodextrins form inclusion complexes.[5][7]
-
Experimental Protocol (using a surfactant like Tween-80):
-
Prepare your aqueous buffer containing various low concentrations of Tween-80 (e.g., 0.01%, 0.05%, 0.1%).
-
Add your this compound stock solution (in a minimal amount of organic solvent) to these surfactant-containing buffers.
-
Vortex and observe for improved solubility. Be mindful that surfactants can affect cell membranes and protein function, so their use must be validated in your specific assay.
-
-
Illustrative Solubility Data of this compound with Different Solubilization Methods:
| Method | Buffer System | Final Co-solvent/Excipient Concentration | Maximum Achievable this compound Concentration (µM) | Observations |
| Co-solvent | PBS, pH 7.4 | 0.5% DMSO | 5 | Precipitation observed above 5 µM |
| Co-solvent | PBS, pH 7.4 | 1.0% DMSO | 15 | Clear solution up to 15 µM |
| pH Adjustment | 50 mM Tris | 0.5% DMSO | 8 | Solubility slightly improved at pH 8.0 |
| Surfactant | PBS, pH 7.4 | 0.05% Tween-80 | 25 | Significant improvement in solubility |
Note: This data is for illustrative purposes to guide your experimental design.
Logical Approach to Troubleshooting Solubility Issues
Figure 2: A logical workflow for troubleshooting this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Kapurimycin A1 Cytotoxicity Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Kapurimycin A1 cytotoxicity assays. The information is tailored to scientists and professionals in drug development, offering detailed protocols and addressing common challenges to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an antitumor antibiotic produced by Streptomyces sp.[1] It belongs to a class of polycyclic microbial metabolites characterized by a tetrahydroanthra-gamma-pyrone skeleton.[2] While the specific mechanism for this compound is not extensively detailed in publicly available literature, the closely related compound, Kapurimycin A3, acts by causing single-strand cleavage of DNA.[3] This is achieved through the alkylation of guanine residues, leading to depurination and subsequent hydrolysis of the DNA backbone.[3] It is plausible that this compound shares a similar DNA-damaging mechanism.
Q2: Which cell lines are sensitive to this compound?
This compound has been shown to be cytotoxic to HeLa S3 (human cervical cancer) and T24 (human bladder carcinoma) cells in vitro.[1] The related compound, Kapurimycin A3, has demonstrated potent antitumor activity against murine leukemia P388 in vivo.[1]
Q3: What are the expected IC50 values for this compound?
Q4: How should I prepare and store this compound for cytotoxicity assays?
This compound is typically dissolved in a suitable organic solvent, such as DMSO, to create a stock solution. It is crucial to note the final concentration of the solvent in the cell culture medium, as high concentrations can be toxic to cells. Final solvent concentrations should ideally be kept below 0.5%. Stock solutions should be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Common Pitfalls
This section addresses specific issues that may arise during this compound cytotoxicity experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Pipetting errors during compound dilution or addition.3. "Edge effect" in 96-well plates where outer wells evaporate more quickly. | 1. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette.2. Use calibrated pipettes and ensure proper mixing at each dilution step.3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| No cytotoxic effect observed | 1. This compound degradation.2. Insufficient incubation time.3. Cell line is resistant to the tested concentrations.4. The chosen cytotoxicity assay is not sensitive to the mechanism of action. | 1. Prepare fresh dilutions from a properly stored stock solution.2. Extend the incubation period (e.g., 48 or 72 hours).3. Test a wider and higher range of concentrations.4. As this compound is a DNA alkylating agent, assays measuring metabolic activity (e.g., MTT) or membrane integrity (e.g., LDH) should be suitable. However, consider complementing with an apoptosis assay. |
| High background in control wells (vehicle only) | 1. Solvent (e.g., DMSO) toxicity at the concentration used.2. Contamination of cell culture or reagents. | 1. Perform a solvent toxicity curve to determine the maximum non-toxic concentration. Ensure the final solvent concentration is consistent across all wells.2. Regularly test for mycoplasma and ensure aseptic technique. Use fresh, sterile reagents. |
| Inconsistent results with different cytotoxicity assays | 1. Different assays measure different cellular events (e.g., metabolic activity vs. membrane integrity vs. apoptosis).2. The timing of the assay may be critical for detecting the cytotoxic effect. | 1. This is not unexpected. A comprehensive understanding of this compound's effect may require multiple assays. For example, a decrease in metabolic activity (MTT) may precede a loss of membrane integrity (LDH).2. Perform time-course experiments to identify the optimal endpoint for each assay. |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is often correlated with cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the recommended time, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Visualizations
Caption: A generalized workflow for assessing this compound cytotoxicity.
Caption: Postulated mechanism of this compound-induced apoptosis.
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent modification and single-strand scission of DNA by a new antitumor antibiotic kapurimycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Kapurimycin A1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of isolated Kapurimycin A1, an antitumor antibiotic produced by Streptomyces species.[1][2]
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
1.1 Low Yield of Crude this compound Extract
-
Question: My initial solvent extraction of the fermentation broth yields a very low amount of active compound. What could be the cause?
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Answer: Low yields from the initial extraction can stem from several factors. Firstly, ensure that the pH of the fermentation broth is adjusted appropriately before extraction. This compound is a carboxylic acid, and its solubility in organic solvents is pH-dependent. Acidifying the broth to a pH of around 3-4 will protonate the carboxylic acid group, making the molecule less polar and more amenable to extraction with solvents like ethyl acetate or chloroform. Secondly, consider the extraction solvent. If you are using a nonpolar solvent, you may be missing the more polar active components. A moderately polar solvent like ethyl acetate is generally a good starting point. Finally, inefficient cell lysis can trap the compound within the Streptomyces mycelia. Ensure thorough cell disruption before extraction.
1.2 Poor Separation During Column Chromatography
-
Question: I'm having difficulty separating this compound from other colored impurities during silica gel column chromatography. The fractions are all broad and overlapping.
-
Answer: Co-elution of colored impurities is a common challenge. Here are a few strategies to improve separation:
-
Solvent System Optimization: A good starting point for silica gel chromatography of polyketides is a solvent system of chloroform-methanol or dichloromethane-methanol. If you are observing poor separation, try a more complex solvent system. Adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve the peak shape of acidic compounds like this compound by reducing tailing.
-
Gradient Elution: Instead of isocratic elution (using a constant solvent mixture), a gradient elution can provide better resolution. Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of methanol. This will help to first elute the nonpolar impurities, followed by your compound of interest, and then the more polar impurities.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. Reversed-phase chromatography (e.g., C18 silica) is an excellent alternative. For reversed-phase, you would use a polar mobile phase (e.g., water-acetonitrile or water-methanol) and elute with an increasing gradient of the organic solvent.
-
1.3 this compound Degradation During Purification
-
Question: I suspect my this compound is degrading during the purification process, as I see a loss of activity and the appearance of new spots on my TLC plates. How can I prevent this?
-
Answer: this compound, like many polyketides, can be sensitive to pH, light, and temperature.
-
pH Control: Avoid strongly acidic or basic conditions. Maintain a pH range of 4-7 during extraction and chromatography whenever possible.
-
Temperature: Perform all purification steps at low temperatures (e.g., 4°C) whenever feasible, especially during solvent evaporation and long-term storage of solutions.
-
Light Protection: Protect your samples from direct light by using amber glass vials or wrapping your glassware in aluminum foil.
-
Minimize Time: Aim to complete the purification process as efficiently as possible to reduce the time the compound is exposed to potentially degrading conditions.
-
1.4 Difficulty in Obtaining High Purity by HPLC
-
Question: My semi-preparative HPLC is not giving me the baseline separation needed to achieve >99% purity. What can I do to improve the resolution?
-
Answer: Optimizing your HPLC method is key to achieving high purity.
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Column Selection: Ensure you are using a high-resolution column suitable for natural product purification. A C18 column with a small particle size (e.g., 5 µm) is a good choice.
-
Mobile Phase Optimization: Experiment with different mobile phase compositions. For reversed-phase HPLC, a gradient of acetonitrile in water is common. Adding a modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can significantly improve peak shape for acidic compounds.
-
Flow Rate and Gradient Slope: A slower flow rate and a shallower gradient will generally provide better resolution, although it will increase the run time.
-
Sample Loading: Overloading the column is a common cause of poor separation. Determine the optimal loading capacity of your column for your sample and avoid injecting a volume or concentration that exceeds this limit.
-
1.5 Failure to Induce Crystallization
-
Question: I have a highly concentrated solution of what I believe is pure this compound, but I cannot get it to crystallize. It just oils out. What should I try?
-
Answer: "Oiling out" is a common problem in crystallization. Here are some techniques to try:
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Solvent System Screening: The choice of solvent is critical. A good crystallization solvent is one in which your compound is soluble at high temperatures but poorly soluble at low temperatures. Try a variety of solvent systems. Common choices for polyketides include methanol, ethanol, acetone, ethyl acetate, and mixtures of these with less polar solvents like hexanes or heptane. A systematic approach is to dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid. Then, warm the solution until it becomes clear and allow it to cool slowly.
-
Slow Cooling: Rapid cooling often leads to the formation of an oil or amorphous solid. Allow the crystallization solution to cool to room temperature slowly, and then transfer it to a refrigerator (4°C) and finally a freezer (-20°C) to maximize crystal formation.
-
Scratching the Glass: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
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Seeding: If you have a few crystals from a previous batch, add a single, small crystal to the supersaturated solution to induce crystallization.
-
Section 2: Frequently Asked Questions (FAQs)
2.1 General Purification Strategy
-
Question: What is a general workflow for purifying this compound from a Streptomyces fermentation broth?
-
Answer: A typical purification workflow for this compound involves several stages. The initial step is the extraction of the whole fermentation broth (including mycelia) with an organic solvent. This is followed by a preliminary separation using column chromatography, often on silica gel. Fractions containing the compound of interest are then pooled and further purified by semi-preparative High-Performance Liquid Chromatography (HPLC). The final step to obtain a highly pure, crystalline solid is recrystallization.
Workflow for this compound Purification
Caption: General workflow for the isolation and purification of this compound.
2.2 Choosing the Right HPLC Column
-
Question: What type of HPLC column is best for this compound purification?
-
Answer: For the purification of moderately polar natural products like this compound, a reversed-phase C18 column is the most common and effective choice. These columns separate compounds based on their hydrophobicity. For analytical purposes to check purity, a column with a smaller internal diameter (e.g., 4.6 mm) and smaller particle size (e.g., 3-5 µm) will provide high resolution. For preparative scale, a larger internal diameter column (e.g., 10-50 mm) is required to handle larger sample loads.
2.3 Expected Purity at Each Stage
-
Question: What level of purity can I realistically expect at each stage of the purification process?
-
Answer: The expected purity of this compound will increase with each purification step. The following table provides a general guideline:
| Purification Step | Typical Purity Range (%) |
| Crude Extract | 1 - 10 |
| After Silica Gel Chromatography | 50 - 80 |
| After Semi-Preparative HPLC | 90 - 98 |
| After Recrystallization | > 99 |
Section 3: Experimental Protocols
3.1 Protocol for Crude Extraction
-
Adjust the pH of the Streptomyces fermentation broth (1 L) to 3.5 with a suitable acid (e.g., 1 M HCl).
-
Extract the acidified broth three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and wash with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude extract.
3.2 Protocol for Silica Gel Column Chromatography
-
Prepare a silica gel column (e.g., 40-63 µm particle size) in a suitable non-polar solvent (e.g., chloroform).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a stepwise gradient of increasing polarity. A common gradient is from 100% chloroform to a mixture of chloroform and methanol (e.g., starting with 99:1 and gradually increasing to 90:10).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the fractions containing the desired compound and evaporate the solvent.
3.3 Protocol for Semi-Preparative HPLC
-
Column: C18 reversed-phase column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 30%) and increase it to a higher percentage (e.g., 80%) over 30-40 minutes.
-
Flow Rate: A typical flow rate for a 10 mm ID column is 2-4 mL/min.
-
Detection: UV detector set at the absorbance maximum of this compound.
-
Injection: Dissolve the semi-pure sample in a suitable solvent (e.g., methanol) and inject it onto the column.
-
Collect the peak corresponding to this compound.
HPLC Troubleshooting Logic
Caption: Troubleshooting logic for common HPLC purification issues.
3.4 Protocol for Recrystallization
-
Dissolve the purified this compound from HPLC in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol or acetone).
-
Slowly add a second solvent in which the compound is poorly soluble (an "anti-solvent," e.g., water or hexane) until the solution becomes slightly cloudy.
-
Add a drop or two of the first solvent to make the solution clear again.
-
Cover the container and allow it to cool slowly to room temperature.
-
Once crystals begin to form, transfer the container to a refrigerator (4°C) for several hours to overnight to maximize crystal yield.
-
Collect the crystals by filtration and wash them with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum.
References
Technical Support Center: Cell Line Resistance to Kapurimycin A1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cell line resistance to Kapurimycin A1 treatment.
Disclaimer
Information regarding the specific molecular mechanism of action and resistance to this compound is limited in publicly available literature. The information provided herein is based on the known activity of its close analog, Kapurimycin A3, its structural class (tetrahydroanthra-gamma-pyrone), and established principles of cancer drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is an antitumor antibiotic belonging to the tetrahydroanthra-gamma-pyrone class of polyketides, isolated from Streptomyces species.[1] While the direct molecular target of this compound has not been fully elucidated, its close analog, Kapurimycin A3, has been shown to be a DNA alkylating agent.[2] Kapurimycin A3 binds to DNA and causes single-strand breaks, which can trigger apoptosis.[2] It is hypothesized that this compound functions through a similar DNA-damaging mechanism.
Q2: Which cell lines have been reported to be sensitive to this compound?
Early studies have shown that this compound exhibits cytotoxicity against HeLa S3 (human cervical cancer) and T24 (human bladder carcinoma) cells in vitro.[3] It also demonstrates strong antitumor activity against the murine leukemia P388 cell line.[3]
Q3: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been documented, resistance to DNA-damaging agents and other chemotherapeutics in cancer cells typically involves one or more of the following:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[4][5]
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Enhanced DNA Repair: Upregulation of DNA repair pathways that can efficiently recognize and repair this compound-induced DNA lesions.
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Alterations in Drug Target: While less common for DNA-alkylating agents, mutations in the target DNA sequence or associated proteins could potentially reduce drug binding.
-
Drug Inactivation: Cellular enzymes may metabolize and inactivate this compound.[5]
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Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells more resistant to the cytotoxic effects of DNA damage.
Q4: How can I confirm if my cell line has developed resistance to this compound?
Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of the treated cell line compared to the parental (sensitive) cell line. An increase of 3-fold or more is generally considered an indication of resistance.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform cell counts and viability assessments (e.g., trypan blue exclusion) before seeding. |
| Instability of this compound in solution. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | |
| Contamination of cell cultures. | Regularly check for microbial contamination. Use proper aseptic techniques. | |
| Sudden loss of sensitivity to this compound | Development of a resistant subpopulation. | Perform a new IC50 determination to confirm resistance. Consider single-cell cloning to isolate and characterize resistant clones. |
| Incorrect drug concentration. | Verify the concentration of your this compound stock solution. | |
| Parental cell line shows unexpectedly high resistance | Intrinsic resistance of the chosen cell line. | Review literature for baseline sensitivity of your cell line to DNA-damaging agents. Consider testing a different, known-sensitive cell line as a positive control. |
| Cell line misidentification or cross-contamination. | Authenticate your cell line using short tandem repeat (STR) profiling. |
Quantitative Data
| Cell Line | Drug | Reported IC50 Range (µM) | Incubation Time (h) |
| HeLa S3 | Doxorubicin | 0.92 - 3.7 | 24 - 72 |
| T24 | Doxorubicin | ~10.93 | 48 |
| P388 | Doxorubicin | Not specified | Not specified |
Data compiled from multiple sources.[8][9][10][11] Actual IC50 values can vary significantly based on experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a cell viability assay such as MTT or resazurin.
Materials:
-
Parental cancer cell line (e.g., HeLa S3, T24, or P388)
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the drug concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of this compound.[6][7][12][13][14]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
Procedure:
-
Initial Treatment:
-
Determine the IC50 of the parental cell line for this compound.
-
Begin by treating the cells with a low concentration of this compound (e.g., IC10 or IC20).
-
-
Dose Escalation:
-
Once the cells have adapted and are growing steadily at the initial concentration, increase the drug concentration by a small factor (e.g., 1.5 to 2-fold).[6]
-
Monitor the cells closely for signs of toxicity. If significant cell death occurs, reduce the concentration.
-
-
Subculturing and Maintenance:
-
Continue to subculture the cells in the presence of this compound.
-
Repeat the dose escalation process incrementally over several months.
-
-
Confirmation of Resistance:
-
Periodically determine the IC50 of the treated cell population and compare it to the parental cell line.
-
A stable, significant increase in the IC50 value indicates the development of resistance.
-
-
Clonal Selection (Optional):
-
Once a resistant population is established, perform single-cell cloning to isolate and expand individual resistant clones.
-
Visualizations
Caption: Hypothesized mechanism of this compound leading to apoptosis.
Caption: Common pathways leading to drug resistance in cancer cells.
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent modification and single-strand scission of DNA by a new antitumor antibiotic kapurimycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 5. Chemotherapy Resistance - Chemocare [chemocare.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anthracycline Efficacy in vitro: Cytotoxicity of Liposomal/Nonliposomal Daunorubicin and Doxorubicin for Multiple Tumor Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Culture Academy [procellsystem.com]
- 14. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
Managing off-target effects of Kapurimycin A1 in experiments
Welcome to the technical support center for managing the off-target effects of Kapurimycin A1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on anticipating, identifying, and mitigating potential off-target effects during experimentation with this novel antitumor antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a polycyclic microbial metabolite with a tetrahydroanthra-gamma-pyrone skeleton.[1] It has been identified as a new antitumor antibiotic.[1] While its precise molecular target is not yet fully characterized, its structural class suggests potential for a range of biological activities, including cytotoxicity against cancer cell lines.[2][3][4]
Q2: What are off-target effects and why are they a concern for a novel compound like this compound?
Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary therapeutic target. These interactions can lead to misleading experimental results, unexpected toxicity, and a failure to translate preclinical findings. For a novel compound like this compound, whose mechanism of action is still under investigation, it is crucial to proactively assess and manage potential off-target effects to ensure the validity of research findings.
Q3: What are the potential off-target liabilities for a compound with a tetrahydroanthra-gamma-pyrone structure?
Compounds with similar core structures, such as tetrahydroanthraquinones and gamma-pyrones, have been reported to exhibit a variety of biological activities, including:
-
DNA intercalation and topoisomerase inhibition: Many polycyclic aromatic compounds can intercalate into DNA or inhibit topoisomerases, leading to DNA damage and cell cycle arrest.
-
Kinase inhibition: The planar aromatic rings present in this compound's structure are common motifs in kinase inhibitors.
-
Mitochondrial toxicity: Some antibiotics and quinone-containing compounds can interfere with mitochondrial function, leading to oxidative stress and apoptosis.
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Modulation of signaling pathways: Gamma-pyrone containing compounds have been shown to affect various signaling pathways involved in cell proliferation and survival.[4]
Q4: How can I start to investigate the potential off-target effects of this compound in my experimental system?
A multi-pronged approach is recommended, starting with broad-based cellular assays and progressing to more specific biochemical and target-based assays. It is also essential to employ proper experimental controls.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity or Lack of Efficacy
Problem: You observe a different level of cytotoxicity than expected in your cell line, or the compound is not showing the expected efficacy.
Possible Cause: Off-target effects may be masking the on-target activity or causing unexpected toxicity.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the IC50 in your specific cell line.
-
Orthogonal Assays: Use multiple, distinct assays to measure the same biological endpoint. For example, if measuring cell viability, use both a metabolic assay (e.g., MTT) and a membrane integrity assay (e.g., LDH release).
-
Negative Control Compound: If available, use a structurally similar but biologically inactive analog of this compound. This can help differentiate between specific on-target effects and non-specific effects due to the chemical scaffold.
-
Time-Course Experiment: Evaluate the effect of this compound over different time points to distinguish between early and late cellular responses.
Guide 2: Inconsistent Results Across Different Cell Lines
Problem: this compound shows potent activity in one cell line but is much less active in another.
Possible Cause: The expression level of the on-target or off-target proteins may differ between cell lines.
Troubleshooting Steps:
-
Target Expression Analysis: If a primary target is hypothesized, verify its expression level (mRNA and protein) in the different cell lines.
-
Proteomic/Transcriptomic Profiling: In the absence of a known target, broader "omics" approaches can help identify differential expression of proteins or pathways that may be responsible for the varied sensitivity.
-
Cell Line Characterization: Ensure the cell lines are from a reliable source and have been recently authenticated.
Experimental Protocols & Data
Protocol 1: Initial Off-Target Profiling using a Panel of Cell-Based Assays
This workflow provides a strategy for the initial characterization of this compound's cellular effects.
Figure 1. Experimental workflow for investigating this compound's mechanism and off-target effects.
Table 1: Hypothetical Cytotoxicity Data for this compound
This table summarizes hypothetical IC50 values for this compound across a panel of cancer cell lines, illustrating the type of data that should be generated.
| Cell Line | Tissue of Origin | IC50 (µM) |
| HCT116 | Colon | 0.5 |
| A549 | Lung | 1.2 |
| MCF7 | Breast | 2.5 |
| U87 MG | Glioblastoma | 0.8 |
Table 2: Key Experimental Controls for Off-Target Studies
| Control Type | Purpose | Example |
| Positive Control | To ensure the assay is working as expected. | A known inhibitor of the pathway being investigated. |
| Negative Control | To determine the baseline response in the absence of a specific inhibitor. | Vehicle (e.g., DMSO) treatment. |
| Orthogonal Control | To confirm a phenotype using a compound with a different chemical structure but the same on-target activity. | A structurally unrelated compound known to inhibit the same target as this compound (if known). |
| Inactive Analog | To control for non-specific effects of the chemical scaffold. | A structurally similar molecule to this compound that lacks biological activity. |
Signaling Pathway Considerations
Given the structural class of this compound, it is plausible that it could interfere with common signaling pathways implicated in cancer. Below is a simplified diagram of a generic cell survival pathway that could be investigated.
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural products with γ-pyrone scaffold from Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 4. Gamma-pyrone compounds as potential anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Analysis of Kapurimycin A1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) conditions for the analysis of Kapurimycin A1. It includes a troubleshooting guide and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to HPLC analysis?
A1: this compound is a polycyclic aromatic antibiotic with the molecular formula C27H26O9. Its structure contains a tetrahydroanthra-gamma-pyrone skeleton, making it a relatively non-polar and hydrophobic molecule. These characteristics are crucial for selecting the appropriate HPLC column and mobile phase for effective separation. Due to its aromatic nature, this compound possesses strong UV absorbance, making UV detection a suitable method for its quantification.
Q2: What is a good starting point for developing an HPLC method for this compound?
A2: Based on the analysis of structurally similar compounds, such as polycyclic aromatic hydrocarbons (PAHs), a reversed-phase HPLC method is recommended. A C18 column is a robust initial choice for the stationary phase. The mobile phase should consist of a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent concentration, is likely to provide good separation of this compound from related impurities.
Q3: How can I ensure the stability of this compound during sample preparation and analysis?
A3: To minimize degradation, samples should be protected from light and stored at low temperatures (e.g., 4°C) until analysis.[1] It is also advisable to prepare samples in a diluent that is compatible with the initial mobile phase to prevent precipitation in the injector or at the head of the column. Conducting forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) can help identify potential degradation products and establish the stability-indicating nature of the HPLC method.
Recommended Starting HPLC Conditions
For initial method development for this compound, the following conditions can be used as a starting point. Optimization will likely be required to achieve the desired resolution and peak shape.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 60% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection | UV at 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile phase at initial conditions (e.g., 60% Acetonitrile in Water) |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Peak Shape Problems
Q: My this compound peak is showing significant fronting. What could be the cause and how can I fix it?
A: Peak fronting is often caused by column overload or a sample solvent that is stronger than the mobile phase.
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Prepare a more dilute sample of this compound and inject it.
-
Modify Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[2] For a reversed-phase method, this means a solvent with a higher aqueous content.
-
Check for Column Void: A void at the column inlet can also cause peak fronting. This may require repacking the column inlet or replacing the column.
-
Q: I am observing peak tailing for the this compound peak. What are the potential causes and solutions?
A: Peak tailing can result from several factors, including secondary interactions with the stationary phase, column contamination, or extra-column dead volume.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: If the tailing is due to interactions with residual silanols on the silica-based column, adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can help protonate the silanols and reduce these interactions.
-
Clean the Column: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
-
Check for Dead Volume: Ensure all fittings and tubing are properly connected and minimized in length to reduce extra-column band broadening.
-
Retention Time and Resolution Issues
Q: The retention time of my this compound peak is drifting between injections. What should I investigate?
A: Retention time drift can be caused by changes in mobile phase composition, flow rate, or column temperature.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is adequately degassed to prevent bubble formation in the pump.[3] If using a gradient, ensure the gradient proportioning valve is functioning correctly.
-
Pump Performance: Check for leaks in the pump and ensure the check valves are clean and functioning properly to deliver a consistent flow rate.
-
Column Temperature Control: Use a column oven to maintain a stable column temperature, as fluctuations can significantly impact retention times.[3]
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[3]
-
Q: I am not getting adequate resolution between this compound and a closely eluting impurity. How can I improve the separation?
A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
-
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient (i.e., a slower increase in the organic solvent percentage) can improve the separation of closely eluting peaks.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Modify the Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of analytes and impurities, potentially leading to better separation.
-
Try a Different Column: If the above steps do not provide sufficient resolution, consider a column with a different stationary phase (e.g., a phenyl-hexyl column) or a column with a smaller particle size for higher efficiency.
-
Baseline and Sensitivity Problems
Q: I am observing a noisy or drifting baseline. What are the common causes?
A: Baseline issues can stem from the detector, mobile phase, or contaminated system components.
-
Troubleshooting Steps:
-
Detector Lamp: Check the age and energy output of the detector lamp; it may need replacement.
-
Mobile Phase Contamination: Use high-purity HPLC-grade solvents and ensure they are properly filtered and degassed. A drifting baseline in a gradient run can indicate an impurity in one of the mobile phase components.
-
Contaminated Flow Cell: The detector flow cell may be contaminated. Flush the system with a strong, appropriate solvent to clean it.
-
Pump Issues: Pulsations from the pump can cause a noisy baseline. Ensure the pump is properly primed and the pulse dampener is functioning correctly.
-
Experimental Protocols
Protocol 1: HPLC Method Development and Optimization for this compound
-
Initial Scoping Run:
-
Prepare a standard solution of this compound in 50:50 acetonitrile:water.
-
Use the recommended starting HPLC conditions (see table above).
-
Perform a broad gradient run (e.g., 10% to 90% acetonitrile in 20 minutes) to determine the approximate elution time of this compound.
-
-
Gradient Optimization:
-
Based on the scoping run, design a narrower gradient around the elution time of this compound to improve resolution from any impurities.
-
For example, if this compound elutes at 70% acetonitrile, try a gradient from 60% to 80% acetonitrile over 15 minutes.
-
-
Flow Rate and Temperature Optimization:
-
Adjust the flow rate to optimize for analysis time and resolution. A lower flow rate can sometimes improve resolution but will increase the run time.
-
Vary the column temperature (e.g., 25°C, 30°C, 35°C) to see its effect on peak shape and selectivity.
-
-
Wavelength Selection:
-
If a diode array detector is available, acquire the UV spectrum of the this compound peak to determine the wavelength of maximum absorbance for optimal sensitivity.
-
-
Method Validation:
-
Once an optimized method is established, perform method validation according to relevant guidelines (e.g., ICH) to ensure it is accurate, precise, linear, and robust for its intended purpose.
-
Visualizations
HPLC Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC problems.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Kapurimycin A1 bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Kapurimycin A1 bioassays. The information is tailored for scientists and professionals in drug development.
Troubleshooting Guides
Inconsistent results in bioassays can arise from a variety of factors, from reagent handling to experimental setup. This section provides a structured approach to identifying and resolving common issues.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Question: My MIC values for this compound against the same bacterial strain are fluctuating between experiments. What could be the cause?
Answer: Variability in MIC assays is a common challenge. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment. Inconsistent inoculum size is a primary source of variability.[1][2] |
| Media Composition | Use the same batch of Mueller-Hinton Broth (MHB) or other specified media for all related experiments. Variations in media components can affect bacterial growth and antibiotic activity.[3] |
| This compound Stock Solution | Prepare fresh stock solutions of this compound regularly and store them appropriately (protected from light and at the recommended temperature). Degradation of the compound can lead to lower observed activity. |
| Incubation Conditions | Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels if required). Fluctuations can impact bacterial growth rates.[3] |
| Plate Reading | Read the MIC at the same time point for all experiments. The interpretation of "no visible growth" should be standardized across the lab. |
Issue 2: Poor Reproducibility in Cytotoxicity (MTT) Assays
Question: I am observing significant differences in the IC50 values of this compound in my cancer cell line experiments. How can I improve reproducibility?
Answer: The MTT assay, while common, is sensitive to several experimental parameters. Below are key areas to focus on for troubleshooting.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize and strictly control the number of cells seeded per well. Inconsistent cell numbers will lead to variability in the final absorbance readings.[4][5] |
| Compound Solubility | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration in the media does not exceed a non-toxic level (typically <0.5%). Precipitates can lead to inaccurate results. |
| MTT Reagent and Solubilization | Protect the MTT reagent from light.[4] Ensure complete solubilization of the formazan crystals by the solubilizing agent (e.g., DMSO, isopropanol) before reading the plate. Incomplete dissolution is a common source of error.[4][5] |
| Incubation Times | Standardize the incubation time for both the compound treatment and the MTT reagent.[4][6] |
| Washing Steps | Be gentle during washing steps to avoid dislodging adherent cells. Cell loss will result in lower absorbance values and inaccurate viability assessment.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the expected solvent for dissolving this compound and what is the maximum concentration to use in cell culture?
A1: this compound, like many polyketides, is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.
Q2: Can the color of this compound interfere with colorimetric assays like MTT?
A2: If this compound has a strong intrinsic color, it could potentially interfere with the absorbance readings of colorimetric assays. It is recommended to run a control plate with the compound in cell-free media to assess any background absorbance.
Q3: How stable is this compound in solution?
A3: The stability of natural products in solution can vary. It is best practice to prepare fresh dilutions from a frozen stock for each experiment. If you suspect degradation, you can compare the activity of a fresh stock to an older one.
Q4: My antibacterial assay shows a zone of inhibition, but there are colonies growing within the zone. What does this indicate?
A4: The presence of resistant mutants within a susceptible population can lead to the growth of colonies within the zone of inhibition. This suggests that the bacteria may have the potential to develop resistance to this compound.
Experimental Protocols
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in Mueller-Hinton Broth (MHB).[8]
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight and then dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[1] Further dilute the inoculum in MHB to the final desired concentration.
-
Inoculate the Plate: Add the standardized bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[9]
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[2][8]
Cytotoxicity Assay: MTT Method
This protocol outlines a standard MTT assay for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared from a stock solution in DMSO) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.[4]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Visualizations
Troubleshooting Logic for Inconsistent MIC Results
Caption: A logical workflow for troubleshooting inconsistent MIC assay results.
Hypothetical Signaling Pathway for this compound Action
Caption: A hypothetical JAK/STAT signaling pathway potentially affected by this compound.
Experimental Workflow for Cytotoxicity Screening
Caption: A streamlined workflow for performing an MTT cytotoxicity assay.
References
- 1. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. woah.org [woah.org]
- 3. apec.org [apec.org]
- 4. blog.quartzy.com [blog.quartzy.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay is not working - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. testing.com [testing.com]
Validation & Comparative
Structure-Activity Relationship of Kapurimycin A1 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Kapurimycin A1 analogs. Kapurimycins A1, A2, and A3 are naturally occurring antitumor antibiotics produced by Streptomyces species.[1] They are characterized by a polycyclic tetrahydroanthra-γ-pyrone skeleton.[1] While the initial discovery of these compounds highlighted their potential as anticancer agents, a comprehensive body of public literature detailing the synthesis and biological evaluation of a wide range of this compound analogs is not currently available.
Therefore, this guide will present the known information on this compound and, for comparative purposes, will feature data and methodologies from studies on capuramycin analogs, a related class of nucleoside antibiotics that have been more extensively studied for their antibacterial properties. This information can serve as a valuable reference for researchers interested in the development of novel antibiotics and antitumor agents based on these natural product scaffolds.
Comparative Biological Activity of Analogs
Extensive quantitative data on the structure-activity relationship of this compound analogs is not publicly available. However, studies on the related capuramycin class of antibiotics offer insights into how structural modifications can impact biological activity. The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of several capuramycin analogs against various mycobacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Capuramycin Analogs against Mycobacterium Species
| Compound | M. smegmatis ATCC607 MIC (µg/mL) | M. tuberculosis H37Rv MIC (µg/mL) | Reference |
| Capuramycin | 12.5 | 25 | Furuya et al., 2002 |
| SQ-641 | 0.78 | 1.56 | Ishikawa et al., 2005 |
| Palmitoyl caprazol (7) | 6.25 | Not Reported | [2] |
| N6'-desmethyl palmitoyl caprazol (28) | Not Reported | Not Reported | [2] |
Note: The data for Palmitoyl caprazol (7) and N6'-desmethyl palmitoyl caprazol (28) are from a study on caprazamycin analogs, which share a similar structural core with capuramycins. These compounds also showed activity against MRSA and VRE strains with MICs ranging from 3.13-12.5 µg/mL.[2]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound analogs are not available in the reviewed literature. However, standard assays would be employed to determine their antibacterial and anticancer activities.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity. A typical broth microdilution method would be as follows:
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacterial strain (e.g., M. tuberculosis H37Rv) is grown to a logarithmic phase in an appropriate broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: The test compounds (this compound analogs) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 7-14 days for M. tuberculosis).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This is often assessed visually or by using a growth indicator dye like resazurin.
Cytotoxicity Assay (IC50) for Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A common method to assess the anticancer activity of compounds is the MTT assay:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship: A Conceptual Framework
In the absence of specific SAR data for this compound analogs, the following diagram illustrates a general workflow for a structure-activity relationship study, a critical component of the drug discovery process.
Caption: A general workflow for a structure-activity relationship (SAR) study in drug discovery.
Mechanism of Action and Signaling Pathways
The precise mechanism of action and the specific signaling pathways modulated by this compound have not been elucidated in the available scientific literature. For the related capuramycin antibiotics, it is known that they target the bacterial enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide translocase), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. It is plausible that this compound analogs with antibacterial activity could share a similar mechanism. The antitumor activity of Kapurimycins likely involves a different cellular target and signaling pathway, which remains to be identified.
The following diagram depicts a hypothetical signaling pathway that could be investigated for its role in the antitumor effects of this compound.
Caption: A hypothetical signaling pathway for the antitumor action of this compound.
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of caprazamycin analogues and their structure--activity relationship for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Target of Kapurimycin A1 in Cancer Cells: A Comparative Guide
Introduction
Kapurimycin A1 is a polycyclic antibiotic that has demonstrated cytotoxic activity against various cancer cell lines, positioning it as a compound of interest in oncology drug discovery.[1][2] The initial discovery of this compound, isolated from Streptomyces sp., highlighted its potential as an antitumor agent.[1] However, a critical step in the development of any novel therapeutic is the precise identification and validation of its molecular target. Understanding the specific protein or pathway that a drug modulates is paramount for predicting its efficacy, understanding potential resistance mechanisms, and identifying patient populations who are most likely to respond.
This guide provides a framework for researchers and drug development professionals to approach the validation of the molecular target of this compound in cancer cells. Due to the current lack of a publicly identified and validated specific molecular target for this compound, this document will focus on the established methodologies and comparative approaches that can be employed once a putative target is identified. We will also discuss general mechanisms of action for antitumor antibiotics to provide context for potential target pathways.
General Mechanisms of Antitumor Antibiotics: A Potential Framework for this compound
Many antitumor antibiotics exert their effects through a limited number of established mechanisms of action.[3][4][5][6] These can serve as a starting point for investigating the molecular target of this compound. Common mechanisms include:
-
DNA Intercalation and Damage: A significant number of antitumor antibiotics, such as doxorubicin and dactinomycin, insert themselves between the base pairs of DNA, disrupting its replication and transcription.[4][5] Others, like bleomycin, generate reactive oxygen species that cause direct DNA strand breaks.[4]
-
Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage the topological state of DNA during replication and transcription. Drugs like etoposide and mitoxantrone inhibit these enzymes, leading to DNA damage and cell death.[4]
-
Inhibition of Protein Synthesis: Some antibiotics, particularly those with origins as antibacterial agents, can target ribosomal subunits to inhibit protein synthesis.[7] Given that cancer cells have a high demand for protein production, this can be an effective anti-cancer strategy.
-
Metabolic Pathway Disruption: Certain compounds can interfere with critical metabolic pathways that are upregulated in cancer cells, such as nucleotide or amino acid synthesis.
Hypothetical Target Validation Workflow for this compound
Once a candidate molecular target for this compound is proposed, a rigorous validation process is essential. The following workflow outlines the key experimental stages:
Comparative Data Presentation (Hypothetical)
Once a target for this compound is validated, a comparative analysis with alternative compounds targeting the same protein or pathway is crucial. The following table provides a template for summarizing key quantitative data.
| Compound | Target Binding Affinity (Kd) | IC50 (Target Enzyme) | Cell Viability IC50 (Cancer Line X) | Off-Target Effects (Selectivity Panel) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Alternative A | Known Value | Known Value | Known Value | Known Profile |
| Alternative B | Known Value | Known Value | Known Value | Known Profile |
Detailed Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of this compound to its putative target protein in intact cancer cells.
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
-
Protocol:
-
Culture cancer cells to ~80% confluency.
-
Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of the soluble target protein in each sample by Western blotting.
-
Increased abundance of the target protein in the soluble fraction at higher temperatures in the presence of this compound indicates target engagement.
-
2. Western Blotting for Downstream Signaling
-
Objective: To assess the effect of this compound on the signaling pathway downstream of its putative target.
-
Protocol:
-
Seed cancer cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for different time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for a downstream marker of the target pathway (e.g., a phosphorylated protein).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the signal to a loading control (e.g., β-actin or GAPDH).
-
3. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells and to compare it with the effect of silencing the putative target.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density.
-
For one set of plates, treat the cells with a serial dilution of this compound.
-
For another set, transfect the cells with siRNA targeting the putative molecular target or a non-targeting control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value for this compound and compare the reduction in cell viability to that caused by target knockdown.
-
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, assuming its target is a critical kinase in a pro-proliferative pathway.
While this compound shows promise as an antitumor agent, the definitive identification and validation of its molecular target are critical next steps for its development. The experimental framework and comparative methodologies outlined in this guide provide a robust strategy for elucidating its mechanism of action. Once the molecular target is known, a direct comparison with other agents targeting the same pathway will be essential to understand the unique therapeutic potential of this compound. Further research in this area is highly encouraged to unlock the full potential of this natural product in cancer therapy.
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotics for cancer treatment: A double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. What are Antitumor Antibiotics? [healthline.com]
- 7. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Potential Mechanisms of Resistance to Kapurimycin A1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating potential mechanisms of resistance to Kapurimycin A1, a polycyclic antitumor antibiotic. While specific resistance mechanisms to this compound are not yet extensively documented in scientific literature, this document outlines potential avenues of resistance based on established principles of antibiotic resistance. The guide details experimental protocols and presents data in a structured format to aid researchers in designing and executing studies to elucidate these mechanisms.
Potential Mechanisms of Resistance
Bacteria have evolved a sophisticated arsenal of strategies to counteract the effects of antimicrobial compounds. Based on common resistance patterns observed for other natural product antibiotics, the following mechanisms are plausible for this compound resistance:
-
Target Modification: Alterations in the cellular target of this compound can prevent the drug from binding and exerting its effect.
-
Drug Efflux: Active transport systems can pump this compound out of the bacterial cell, preventing it from reaching its target at a sufficient concentration.
-
Enzymatic Inactivation: Bacterial enzymes may modify or degrade this compound, rendering it inactive.
-
Reduced Permeability: Changes in the bacterial cell envelope, such as modifications to porin channels in Gram-negative bacteria, can limit the uptake of this compound.[1][2]
The following sections provide a comparative overview of these potential mechanisms and the experimental approaches to investigate them.
Comparison of Potential Resistance Mechanisms
| Resistance Mechanism | General Description | Key Genes/Proteins Involved | Primary Method of Investigation | Expected Experimental Outcome |
| Target Modification | Alteration of the drug's cellular target, reducing binding affinity.[1][3][4] | Target-specific enzymes (e.g., kinases, methyltransferases), mutated target proteins. | Comparative genomics, target sequencing, in vitro binding assays. | Identification of mutations in the target gene; decreased binding of this compound to the modified target. |
| Drug Efflux | Active removal of the antibiotic from the cell via transport proteins.[1][3] | Efflux pump proteins (e.g., ABC transporters, MFS transporters). | Efflux pump inhibitor assays, gene knockout studies, quantitative proteomics. | Increased susceptibility to this compound in the presence of an efflux pump inhibitor; accumulation of fluorescent analogs. |
| Enzymatic Inactivation | Covalent modification or degradation of the antibiotic by bacterial enzymes.[5][6] | Modifying enzymes (e.g., acetyltransferases, phosphotransferases), hydrolases. | Mass spectrometry analysis of antibiotic structure after incubation with bacterial lysates, enzyme assays. | Altered mass of this compound; identification of specific modifying enzymes. |
| Reduced Permeability | Decreased influx of the antibiotic due to changes in the cell envelope.[1][3] | Porin proteins, lipopolysaccharide (LPS) structure. | Outer membrane permeability assays, sequencing of porin genes, lipidomics. | Reduced uptake of a labeled this compound analog; mutations or downregulation of porin genes. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To quantify the level of resistance to this compound.
Methodology:
-
A standardized broth microdilution method is used.
-
Bacterial strains are grown to the mid-logarithmic phase and diluted.
-
The bacterial suspension is added to a 96-well plate containing serial dilutions of this compound.
-
Plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.[7]
Generation of Resistant Mutants
Objective: To select for and isolate this compound-resistant bacterial strains for further study.
Methodology:
-
Serial Passage: Bacteria are cultured in the presence of sub-lethal concentrations of this compound. The concentration is gradually increased over successive passages to select for resistant variants.
-
UV Mutagenesis: A bacterial culture is exposed to ultraviolet radiation to induce random mutations. The culture is then plated on media containing a selective concentration of this compound to isolate resistant colonies.[7]
Whole-Genome Sequencing of Resistant Strains
Objective: To identify genetic mutations associated with this compound resistance.
Methodology:
-
Genomic DNA is extracted from both the parental (susceptible) and the resistant bacterial strains.
-
High-throughput sequencing is performed to obtain the complete genome sequence of each strain.
-
Comparative genomic analysis is conducted to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and gene copy number variations in the resistant strain relative to the parental strain.
Gene Expression Analysis (qRT-PCR)
Objective: To investigate changes in the expression of genes potentially involved in resistance.
Methodology:
-
RNA is extracted from bacterial cultures grown in the presence and absence of sub-inhibitory concentrations of this compound.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative PCR is carried out using primers specific for target genes (e.g., efflux pump genes, genes encoding potential modifying enzymes).
-
Gene expression levels are normalized to a housekeeping gene to determine relative changes in transcription.
Efflux Pump Inhibition Assay
Objective: To determine if drug efflux contributes to resistance.
Methodology:
-
The MIC of this compound is determined for the resistant strain in the presence and absence of a known broad-spectrum efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or reserpine).
-
A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of an efflux pump.
Visualizing Resistance Mechanisms and Workflows
References
- 1. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 3. pmjournal.ir [pmjournal.ir]
- 4. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Potential Cross-Resistance: A Comparative Guide to Kapurimycin A1 and Other Anticancer Agents
For Immediate Release
A comprehensive analysis of Kapurimycin A1's potential cross-resistance profile with other anticancer drugs is detailed below. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative framework based on the inferred mechanism of action of this compound. While direct experimental studies on this compound cross-resistance are not yet available, its structural similarity to Kapurimycin A3, a known DNA alkylating agent, allows for a mechanistically-driven comparison with other DNA-damaging chemotherapeutics.
Executive Summary
This compound, an antitumor antibiotic isolated from Streptomyces, is believed to exert its cytotoxic effects through DNA alkylation, leading to single-strand breaks and subsequent cell death. This mechanism of action suggests a potential for cross-resistance with other anticancer drugs that also target DNA, such as other alkylating agents and topoisomerase inhibitors. The development of resistance to one of these agents could, theoretically, confer resistance to this compound, and vice-versa, primarily through the upregulation of shared resistance pathways, most notably enhanced DNA damage repair.
Comparative Analysis of this compound with DNA-Damaging Anticancer Drugs
To understand the potential for cross-resistance, this guide compares this compound with two major classes of DNA-damaging agents: DNA alkylating agents and topoisomerase inhibitors.
Cross-Resistance Potential with DNA Alkylating Agents
DNA alkylating agents constitute a cornerstone of cancer chemotherapy and, like this compound, directly modify the chemical structure of DNA.
Table 1: Comparative Profile of this compound and Other DNA Alkylating Agents
| Anticancer Drug | Specific Mechanism of Action | Common Mechanisms of Resistance | Inferred Cross-Resistance with this compound |
| This compound (Inferred) | Alkylation of guanine leading to single-strand DNA breaks. | Unknown | - |
| Cisplatin | Forms platinum-DNA adducts, causing intra- and inter-strand crosslinks. | Increased DNA repair (NER), decreased drug uptake, increased drug efflux, and inactivation by glutathione. | High: Shared reliance on cellular DNA repair mechanisms suggests that an upregulation in these pathways could confer resistance to both agents. |
| Cyclophosphamide | A nitrogen mustard that forms DNA crosslinks. | Increased detoxification by aldehyde dehydrogenase (ALDH) and enhanced DNA repair. | High: Enhanced DNA repair is a common resistance mechanism that would likely affect the efficacy of both drugs. |
| Temozolomide | Methylates DNA, primarily at the O6- and N7-positions of guanine. | Expression of O6-methylguanine-DNA methyltransferase (MGMT) which directly reverses the DNA lesion; also, mismatch repair (MMR) deficiency.[1][2] | Moderate: While MGMT-mediated resistance is specific, downstream resistance mechanisms involving the DNA damage response could overlap. |
Cross-Resistance Potential with Topoisomerase Inhibitors
Topoisomerase inhibitors interfere with enzymes that manage the topological state of DNA during replication and transcription, leading to DNA strand breaks.
Table 2: Comparative Profile of this compound and Topoisomerase Inhibitors
| Anticancer Drug | Specific Mechanism of Action | Common Mechanisms of Resistance | Inferred Cross-Resistance with this compound |
| This compound (Inferred) | Alkylation of guanine leading to single-strand DNA breaks. | Unknown | - |
| Doxorubicin | Intercalates into DNA and inhibits topoisomerase II, causing double-strand breaks. | Increased drug efflux (e.g., P-glycoprotein), mutations in topoisomerase II, and enhanced DNA repair.[3][4] | Moderate: Although the initial targets differ, both drugs ultimately cause DNA strand breaks. Enhanced DNA damage response and repair could therefore confer resistance to both. |
| Irinotecan | Inhibits topoisomerase I, leading to single-strand breaks. | Mutations in topoisomerase I, increased drug efflux, and decreased activation of the prodrug.[3][5] | Moderate: Shared resistance is plausible through the upregulation of pathways that repair single-strand DNA breaks. |
| Etoposide | Inhibits topoisomerase II, resulting in double-strand breaks. | Alterations in topoisomerase II, increased drug efflux, and enhanced DNA repair.[3][5] | Moderate: Similar to doxorubicin, enhanced DNA repair mechanisms could lead to cross-resistance with this compound. |
Experimental Protocols for Determining Cross-Resistance
The following outlines a standard methodology for experimentally validating the inferred cross-resistance profiles.
Protocol: Generation of a this compound-Resistant Cell Line and Subsequent Cross-Resistance Profiling
-
Cell Culture and Drug Treatment: A cancer cell line with known sensitivity to this compound is cultured in the presence of the drug. The concentration of this compound is gradually increased in a stepwise manner to select for resistant cell populations.
-
Isolation of Resistant Clones: Single-cell clones are isolated from the resistant population to ensure a homogenous population for further testing.
-
Confirmation of Resistance: The IC50 (half-maximal inhibitory concentration) of the resistant clones to this compound is determined and compared to the parental, non-resistant cell line to quantify the degree of resistance.
-
Cross-Resistance Assessment: The resistant and parental cell lines are then treated with a panel of other anticancer drugs (e.g., cisplatin, doxorubicin) at varying concentrations.
-
Data Analysis: The IC50 values for each drug in both cell lines are calculated. A significant increase in the IC50 for a particular drug in the this compound-resistant line compared to the parental line indicates cross-resistance.
Visualizing the Underlying Mechanisms
To better understand the potential for cross-resistance, the following diagrams illustrate the experimental workflow and the central role of the DNA damage response pathway.
Caption: Experimental workflow for assessing cross-resistance.
The DNA damage response (DDR) is a critical signaling network that is often implicated in resistance to DNA-damaging agents. Upregulation of this pathway can lead to broad resistance against multiple drugs that cause DNA lesions.
Caption: The central role of the DNA Damage Response in conferring resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of chemoresistance to alkylating agents in malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Cancer’s Defense against Topoisomerase-Active Drugs: A Comprehensive Review [mdpi.com]
Validating the In Vivo Antitumor Effects of Kapurimycin A1: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the in vivo efficacy of a potential therapeutic agent is a critical step in the drug discovery pipeline. This guide provides a comprehensive overview of the available scientific literature on the in-vivo antitumor effects of Kapurimycin A1. After a thorough review of existing research, it is important to note that specific in vivo antitumor data for this compound in different tumor models is not currently available in the public domain. The primary research on the Kapurimycin class of antibiotics, isolated from Streptomyces sp. DO-115, focused on Kapurimycin A3 due to its superior in vitro potency. [1]
This guide will summarize the foundational knowledge on Kapurimycins, with a focus on the available in vivo data for Kapurimycin A3 as a surrogate for understanding the potential of this class of compounds. We will also present standardized experimental workflows and potential signaling pathways that would be relevant for the in vivo evaluation of this compound, should such studies be undertaken in the future.
Kapurimycins: Initial Findings and In Vivo Potential
Kapurimycins are a class of antitumor antibiotics that include this compound, A2, and A3.[1][2] Initial in vitro studies demonstrated that these compounds were cytotoxic to HeLa S3 human cervical cancer cells and T24 human bladder carcinoma cells.[1] Among the three, Kapurimycin A3 exhibited the most potent antibacterial and cytotoxic activities.[1]
Subsequent in vivo screening in a murine leukemia P388 model revealed that Kapurimycin A3 possesses potent antitumor activity.[1] While this finding is promising for the Kapurimycin class as a whole, it is crucial to reiterate that specific in vivo efficacy data for this compound has not been published.
Hypothetical In Vivo Experimental Workflow
To validate the in vivo antitumor effects of a compound like this compound, a standardized experimental workflow would be employed. The following diagram illustrates a typical process for evaluating an investigational anticancer agent in a xenograft mouse model.
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kapurimycin A1 and Other Natural Product Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer therapeutics has consistently led researchers to the vast chemical diversity of the natural world. Natural products have historically been a cornerstone of cancer chemotherapy, providing a rich source of complex molecular architectures with potent biological activities. This guide provides a head-to-head comparison of Kapurimycin A1, a lesser-known antitumor antibiotic, with several well-established natural product anticancer agents that are mainstays in clinical practice. This comparison aims to objectively present the available experimental data to inform future research and drug development efforts.
Overview of Compared Agents
This guide focuses on the following natural product anticancer agents:
-
This compound: An antitumor antibiotic with a tetrahydroanthra-gamma-pyrone skeleton, produced by Streptomyces sp. DO-115.
-
Doxorubicin: An anthracycline antibiotic isolated from Streptomyces peucetius var. caesius, widely used in the treatment of a broad spectrum of cancers.
-
Paclitaxel (Taxol®): A complex diterpene originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.
-
Vincristine: A vinca alkaloid from the Madagascar periwinkle, Catharanthus roseus.
-
Etoposide: A semi-synthetic derivative of podophyllotoxin, extracted from the mayapple plant, Podophyllum peltatum.
-
Camptothecin Derivatives (Topotecan and Irinotecan): Analogs of camptothecin, an alkaloid from the bark and stem of Camptotheca acuminata.
Mechanism of Action
The fundamental difference in the anticancer properties of these agents lies in their distinct mechanisms of action at the molecular level.
This compound: The precise mechanism of action for this compound has not been elucidated in the available scientific literature. The initial discovery reports from 1990 describe its cytotoxic effects but do not delve into its molecular target or pathway of action.[1]
Doxorubicin: Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[2][3][4][5] This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks.[2][3][5] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which can damage cellular components, including membranes and proteins.[2][3]
Paclitaxel: Paclitaxel's primary mechanism involves its interaction with microtubules. It promotes the assembly of tubulin dimers into microtubules and stabilizes them, preventing their depolymerization.[6][7] This disruption of normal microtubule dynamics is essential for various cellular functions, particularly mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
Vincristine: As a vinca alkaloid, vincristine also targets microtubules. However, in contrast to paclitaxel, it inhibits the polymerization of tubulin, preventing the formation of microtubules.[1][8][9] This disruption of the mitotic spindle leads to metaphase arrest and cell death.[1][9]
Etoposide: Etoposide is a topoisomerase II inhibitor. It forms a ternary complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands after they have been cleaved by the enzyme.[10][11][12][13] This results in the accumulation of double-strand DNA breaks, triggering apoptosis.[10][11]
Camptothecin Derivatives (Topotecan and Irinotecan): These agents are specific inhibitors of topoisomerase I. They stabilize the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks.[14][15][16] The collision of the replication fork with these stabilized complexes leads to lethal double-strand DNA breaks and cell death.[16]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by the well-characterized natural product anticancer agents.
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for the compared agents against common cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as incubation time and specific assay used.
| Agent | Cell Line | IC50 Value | Incubation Time | Reference |
| This compound | HeLa S3, T24 | Data not available in abstracts | Not specified | [1] |
| Doxorubicin | HeLa | 1.0 µM | 48 h | [11] |
| MCF-7 | 2.5 µM | 24 h | [17] | |
| A549 | 86.34 nM | 24 h | [15] | |
| Paclitaxel | HeLa | 2.5 - 7.5 nM | 24 h | [1] |
| MCF-7 | 3.5 µM | Not specified | [18] | |
| A549 | Data varies widely | Not specified | [13] | |
| Vincristine | HeLa | Data not available in abstracts | Not specified | [16] |
| MCF-7 | 7.371 nM (sensitive), 10,574 nM (resistant) | Not specified | [19] | |
| Etoposide | A549 | 3.49 µM | 72 h | [7] |
| MCF-7 | ~150 µM | 24 h | [20] | |
| Topotecan | A549 | 3.16 µM | 3 days | [21] |
| MCF-7 | 0.48 µM | 72 h | [21] | |
| Irinotecan | HT-29 | 5.17 µM | Not specified | [22] |
In Vivo Antitumor Activity
While in vitro data provides valuable insights into potency, in vivo studies are crucial for evaluating a compound's efficacy in a complex biological system.
This compound: The most active of the kapurimycin compounds, kapurimycin A3, demonstrated potent antitumor activity against murine leukemia P388 in vivo.[1] However, specific details regarding the dosing regimen and extent of tumor growth inhibition are not available in the abstracts of the original publications.
Other Agents: Doxorubicin, paclitaxel, vincristine, etoposide, and the camptothecin derivatives have all demonstrated significant in vivo antitumor activity in a wide range of preclinical xenograft models, which has translated to their successful clinical use.[6][14][23][24]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Workflow Diagram:
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[3][25][26]
-
Drug Treatment: The anticancer agents are serially diluted to a range of concentrations and added to the wells. Control wells containing untreated cells and wells with vehicle control are included.[3][25][26]
-
Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours) to allow the drugs to exert their effects.[3][25][26]
-
MTT Addition: The MTT reagent is added to each well and incubated for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[3][26]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.[3][4]
-
Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3][4]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against drug concentration.
In Vivo Xenograft Tumor Model
Human tumor xenograft models in immunocompromised mice are a standard preclinical tool to assess the efficacy of anticancer agents.[2][10][14][23]
Workflow Diagram:
Detailed Methodology:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[2][23]
-
Tumor Growth Monitoring: The mice are monitored regularly for tumor formation and growth. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.[14][23]
-
Randomization and Treatment: Once the tumors reach a predetermined size, the mice are randomized into control and treatment groups. The anticancer agent is administered according to a specified dosing schedule and route (e.g., intraperitoneal, intravenous, oral).[14][23]
-
Efficacy and Toxicity Assessment: Tumor volume and body weight are measured regularly throughout the study to assess the drug's efficacy (tumor growth inhibition) and toxicity (body weight loss).[14][23]
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size or after a predetermined duration. Tumors may be excised for further analysis.[14][23]
Conclusion
This guide provides a comparative overview of this compound and several leading natural product anticancer agents. While this compound showed initial promise as an antitumor antibiotic, the lack of follow-up research over the past three decades leaves significant gaps in our understanding of its potential. Its mechanism of action and a detailed quantitative assessment of its potency are yet to be determined.
In contrast, agents like Doxorubicin, Paclitaxel, Vincristine, Etoposide, and Camptothecin derivatives have been extensively studied, leading to a deep understanding of their molecular mechanisms and well-established clinical applications. The detailed experimental data and protocols provided for these agents serve as a benchmark for the evaluation of new natural product candidates.
For researchers in the field, the story of this compound highlights both the potential of natural products and the critical need for comprehensive follow-on studies to translate initial discoveries into clinically viable treatments. Further investigation into this compound and other underexplored natural products, utilizing modern experimental and computational techniques, may yet unveil novel anticancer agents with unique mechanisms of action.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. m.youtube.com [m.youtube.com]
- 7. netjournals.org [netjournals.org]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Drug: Vincristine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 18. researchgate.net [researchgate.net]
- 19. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 24. In vivo characterization of P388 leukemia resistant to mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. texaschildrens.org [texaschildrens.org]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Kapurimycin A1: A Guide for Laboratory Professionals
Effective immediately, all personnel handling Kapurimycin A1 must adhere to the following disposal procedures. This compound, an antitumor antibiotic with significant cytotoxicity, requires stringent handling and disposal protocols to ensure the safety of laboratory staff and prevent environmental contamination.
As a compound with potent biological activity, this compound must be treated as a hazardous substance. All waste generated from its use, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated and disposed of as cytotoxic chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate PPE is essential during handling and disposal.
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-grade nitrile gloves is required. The outer glove should be changed immediately if contaminated. |
| Gown | A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs must be worn. |
| Eye Protection | Chemical splash goggles or a full-face shield are mandatory. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of the compound or if there is a risk of aerosolization. |
Disposal Procedures for this compound Waste
All waste contaminated with this compound must be segregated at the point of generation into clearly labeled, leak-proof containers designated for cytotoxic waste.[1][2] These containers are typically color-coded (e.g., yellow or purple) and should be obtained from your institution's Environmental Health and Safety (EHS) department.[2][3]
| Waste Type | Disposal Container and Procedure |
| Solid Waste | Container: Yellow chemotherapy waste container lined with a plastic bag.[3] Procedure: Place all contaminated solid waste, such as unused this compound powder, contaminated vials, pipette tips, and absorbent pads, directly into the designated container. |
| Liquid Waste | Container: Leak-proof, sealable plastic or glass container clearly labeled "Cytotoxic Waste: this compound".[3][4] Procedure: Collect all solutions containing this compound, including stock solutions, experimental media, and the first rinse of contaminated glassware. Do not dispose of this waste down the drain.[4][5] For transport to the central waste accumulation area, use a secondary, shatter-proof container. |
| Sharps Waste | Container: Puncture-resistant sharps container specifically designated for chemotherapy sharps (often yellow or red).[1][6] Procedure: All needles, syringes, and other sharps contaminated with this compound must be placed directly into this container without recapping.[5] |
| Contaminated PPE | Container: Yellow chemotherapy waste container.[3] Procedure: Before leaving the work area, carefully remove and dispose of all PPE as cytotoxic waste. |
Decontamination of Work Surfaces
Thorough decontamination of all surfaces and equipment that have come into contact with this compound is a critical final step. While there is no single universally effective deactivating agent for all cytotoxic drugs, a multi-step cleaning process is recommended to physically remove the compound.[7][8]
Experimental Protocol for Surface Decontamination:
-
Initial Cleaning: Wipe the contaminated surface with a detergent solution to physically remove the this compound.
-
Rinsing: Thoroughly rinse the surface with purified water.
-
Final Wipe-Down: Wipe the surface with 70% ethanol or another suitable disinfectant.
-
Waste Disposal: All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid cytotoxic waste.
Studies have shown that solutions such as sodium hypochlorite can be effective at degrading some cytotoxic drugs, but its corrosive nature may damage stainless steel surfaces.[9] The effectiveness of any decontamination procedure should be validated if possible.
Spill Management
In the event of a this compound spill, immediate action is required to contain and clean the area.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE detailed above.
-
Contain the Spill: For liquid spills, use absorbent pads from a chemotherapy spill kit to cover and absorb the material. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean the Area: Following containment, decontaminate the spill area using the surface decontamination protocol.
-
Dispose of Waste: All materials used to clean the spill must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to your institution's EHS department.
Waste Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. web.uri.edu [web.uri.edu]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. gerpac.eu [gerpac.eu]
- 8. stericycle.com [stericycle.com]
- 9. academic.oup.com [academic.oup.com]
Essential Safety and Logistics for Handling Kapurimycin A1
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Kapurimycin A1 is paramount. This compound is an antibiotic with significant inhibitory effects on Gram-positive bacteria and cytotoxic activity against cultured mammalian cells, as well as strong antitumor properties.[1] Due to its cytotoxic nature, stringent safety protocols must be followed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic agents like this compound is the correct and consistent use of Personal Protective Equipment (PPE). A comprehensive PPE strategy is crucial at all stages of handling, from receiving and unpacking to preparation, administration, and disposal.
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with chemotherapy-rated nitrile or vinyl gloves.[2] Select gloves registered as Complex Design (Category III).[3] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential breaches in the outer glove. |
| Gown | Disposable, fluid-resistant, long-sleeved gown with elastic or knit cuffs.[2][4] | Protects skin and personal clothing from contamination through splashes or spills. |
| Eye and Face Protection | Safety goggles or a full-face shield.[4] If using goggles, they should be worn with a fluid-resistant mask.[5] | Protects eyes and face from splashes of the compound. |
| Respiratory Protection | A properly fit-tested N95 or N100 respirator is recommended, especially if the medication can become airborne.[2] A surgical mask may be sufficient for handling in a biological safety cabinet to prevent contamination of the sterile field.[5] | Minimizes the risk of inhaling aerosolized particles of the compound. |
| Additional Protection | Cap and shoe covers should be worn when preparing sterile cytotoxic drugs.[5] | Provides a complete barrier and prevents the spread of contamination. |
Operational Plan for Handling this compound
A step-by-step approach to handling this compound ensures that safety measures are integrated into the entire workflow, from initial receipt to final use.
1. Receiving and Unpacking:
-
Designate a specific area for receiving and unpacking cytotoxic drugs.
-
Personnel should wear a protective gown and two pairs of gloves.[5]
-
Carefully inspect all packaging for any signs of damage or leakage.[5]
-
If any damage is found, treat the package as a spill and follow spill management procedures.
-
Clean the exterior of the primary container before transferring it to the designated storage area.[5]
2. Storage:
-
Store this compound in its original, closed container in a cool, well-ventilated, and clearly marked area.[6]
-
Access to the storage area should be restricted to authorized personnel.
-
Maintain an inventory of the compound, including amounts and dates of receipt and use.
3. Preparation and Handling:
-
All manipulations of this compound should be performed in a dedicated containment device, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
Before starting work, assemble all necessary materials and equipment to minimize traffic in and out of the containment area.
-
Wear the full complement of PPE as detailed in the table above.
-
Use disposable materials whenever possible to reduce the risk of cross-contamination.
-
After handling, wipe down all surfaces in the containment area with an appropriate deactivating agent, followed by a cleaning agent.
4. Spill Management:
-
In the event of a spill, immediately secure the area and alert others.[4]
-
Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.[4]
-
Use a spill kit containing absorbent materials to contain and clean up the spill.[4]
-
Collect all contaminated materials in a designated cytotoxic waste container.[4]
-
Thoroughly decontaminate the spill area.[4]
-
Report the incident to the appropriate safety officer.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and exposure to personnel.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, must be segregated as cytotoxic waste.[2]
-
Containerization: Place all cytotoxic waste in clearly labeled, leak-proof, and puncture-resistant containers.[2] It is recommended to double-bag the waste for extra protection.[4]
-
Disposal Route: Dispose of cytotoxic waste through an approved hazardous waste management facility. Do not dispose of undiluted chemicals on-site.[6] Follow all local, state, and federal regulations for the disposal of cytotoxic agents.
Diagram of this compound Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
